molecular formula C12H17NO B1274218 4-Amino-1-phenylcyclohexan-1-ol CAS No. 51171-78-9

4-Amino-1-phenylcyclohexan-1-ol

Cat. No.: B1274218
CAS No.: 51171-78-9
M. Wt: 191.27 g/mol
InChI Key: IUECPDWEFSCXJG-UHFFFAOYSA-N
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Description

4-Amino-1-phenylcyclohexan-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECPDWEFSCXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965444
Record name 4-Amino-1-phenylcyclohexan-1-ol
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51171-78-9, 51171-79-0, 1461708-75-7
Record name Cyclohexanol, 4-amino-1-phenyl-, (Z)-
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Record name Cyclohexanol, 4-amino-1-phenyl-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-phenylcyclohexan-1-ol
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Record name 4-amino-1-phenylcyclohexan-1-ol
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Foundational & Exploratory

What are the physicochemical properties of 4-Amino-1-phenylcyclohexan-1-ol?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-phenylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a functionalized cyclohexane derivative featuring a tertiary alcohol, a primary amine, and a phenyl group. This unique combination of a rigid alicyclic scaffold with basic and aromatic functionalities makes it a valuable, yet underexplored, building block in medicinal chemistry and organic synthesis. The spatial arrangement of these groups, particularly the potential for cis/trans isomerism of the 4-amino group relative to the 1-hydroxyl group, offers a platform for creating structurally diverse molecules.

Understanding the physicochemical properties of such a molecule is a critical first step in the drug discovery and development pipeline. These properties—including solubility, acidity/basicity (pKa), and lipophilicity (logP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological characteristics. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, grounded in established chemical principles and data from structurally related analogs. We will also detail robust experimental protocols for the empirical determination of its key characteristics.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity. This compound is a chiral molecule containing two stereocenters, though it is often handled as a mixture of diastereomers.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1461708-75-7[2]
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [2]
Canonical SMILES C1CC(CCC1N)(C2=CC=CC=C2)O[1]
InChI Key IUECPDWEFSCXJG-UHFFFAOYSA-N[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Nodes for atoms N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C_phenyl_1 [label=""]; C_phenyl_2 [label=""]; C_phenyl_3 [label=""]; C_phenyl_4 [label=""]; C_phenyl_5 [label=""]; C_phenyl_6 [label=""]; OH [label="OH", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled];

// Edges for bonds in cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on cyclohexane ring C4 -- N [pos="3.5,1.5!"]; C1 -- C_phenyl_1 [pos="0,3!"]; C1 -- OH [pos="-1.5,1.5!"];

// Phenyl ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,-1!"]; C3 [pos="2,0!"]; C4 [pos="2,2!"]; C5 [pos="1,3!"]; C6 [pos="0,2!"];

C_phenyl_1 [pos="-1.5, -1!"]; C_phenyl_2 [pos="-1.5, -2.5!"]; C_phenyl_3 [pos="-2.5, -3.5!"]; C_phenyl_4 [pos="-3.5, -3!"]; C_phenyl_5 [pos="-3.5, -1.5!"]; C_phenyl_6 [pos="-2.5, -0.5!"]; }

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

Direct experimental data for this compound is not widely available in peer-reviewed literature. Therefore, the following table combines computationally predicted values with expected properties based on well-understood principles of physical organic chemistry and data from analogous structures.

PropertyPredicted/Expected ValueRationale & Significance
Physical State White to off-white solidHigh molecular weight and polar functional groups (-OH, -NH₂) promote crystallinity. Structurally similar 1-phenylcyclohexanol is a solid with a melting point of 58-62 °C[3][4].
Melting Point > 60 °C (Estimated)The presence of hydrogen bonding from both the hydroxyl and amino groups would likely increase the melting point relative to 1-phenylcyclohexanol.
Aqueous Solubility Low (< 1 mg/mL at pH 7.4)The molecule has 12 carbon atoms, placing it in the water-insoluble category for amines[5][6]. The large, non-polar phenyl and cyclohexyl moieties dominate its solubility profile.
Solubility in Acid HighThe primary amine is basic and will be protonated in acidic solutions (e.g., pH < 7) to form a highly water-soluble ammonium salt[6][7]. This is a key property for formulation and handling.
pKa (Conjugate Acid) 9.5 - 10.5 (Predicted)This value refers to the pKa of the protonated amine (R-NH₃⁺). It is estimated based on typical values for primary amines on a cyclohexyl ring[8]. This pKa dictates the ionization state of the molecule in physiological environments, which is crucial for receptor binding and membrane permeability.
logP (Octanol/Water) 1.2 (Predicted)The predicted XlogP value suggests moderate lipophilicity[1]. This value indicates a balance between aqueous solubility and lipid membrane permeability, a critical parameter for oral bioavailability and CNS penetration.

In-Depth Analysis of Key Properties

Solubility: A pH-Dependent Characteristic

The solubility of this compound is fundamentally dictated by its chemical structure, which contains both hydrophobic (phenyl, cyclohexyl) and hydrophilic (amino, hydroxyl) groups.

  • At Neutral pH (pH ~7.4): The primary amine (pKa ~10) will be partially protonated, but the molecule's large non-polar surface area (12 carbons) significantly limits its interaction with water. Consequently, its intrinsic aqueous solubility is expected to be low. For early-stage drug discovery, low solubility can lead to unreliable results in in-vitro assays and poor bioavailability[9].

  • In Acidic Media (pH < 7): The Henderson-Hasselbalch equation predicts that the amino group will become predominantly protonated to form an ammonium cation (R-NH₃⁺). This charged species readily forms ion-dipole interactions with water, dramatically increasing solubility. This property is often exploited in drug formulation, where active pharmaceutical ingredients (APIs) with basic amines are formulated as hydrochloride salts.

Acidity and Basicity: The Role of the Amino Group

The molecule possesses two potentially ionizable functional groups: the basic amino group and the weakly acidic hydroxyl group.

  • Amino Group (Base): The lone pair of electrons on the nitrogen atom makes the primary amine a Brønsted-Lowry base. In an aqueous environment, it establishes an equilibrium with its conjugate acid. The pKa of this conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is predicted to be in the 9.5-10.5 range[8]. This means that at physiological pH (7.4), a significant fraction of the molecule will exist in its protonated, charged form, which influences its ability to cross biological membranes and interact with targets.

  • Hydroxyl Group (Acid): The tertiary alcohol is a very weak acid, with an estimated pKa of ~17-18. It will not ionize under physiological conditions and does not contribute to the acid-base properties of the molecule in a biological context.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to permeate lipid bilayers like the cell membrane and the blood-brain barrier. The computationally predicted XlogP of 1.2 for this compound suggests a balanced character[1]. A logP in this range (1-3) is often considered favorable for oral drug candidates, as it suggests sufficient lipophilicity to cross membranes without being so high as to cause poor aqueous solubility or high metabolic clearance.

Predicted Spectral Characteristics

While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure.

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the monosubstituted phenyl group would appear in the δ 7.0-7.5 ppm region.

    • Cyclohexyl Protons: A series of complex, overlapping multiplets would be expected in the δ 1.2-2.5 ppm range. The exact chemical shifts and coupling constants would depend on the cis/trans stereochemistry and the chair conformation of the ring.

    • Methine Proton: The proton on the carbon bearing the amino group (CH-NH₂) would likely appear as a multiplet around δ 2.5-3.5 ppm.

    • -OH and -NH₂ Protons: These would appear as broad singlets whose chemical shifts are concentration and solvent-dependent. They are also exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals would be expected between δ 120-150 ppm.

    • Tertiary Alcohol Carbon (C-OH): A signal around δ 70-80 ppm.

    • Aliphatic Carbons: Signals for the five other carbons of the cyclohexane ring would appear in the δ 20-55 ppm range. The carbon attached to the nitrogen (C-NH₂) would be at the downfield end of this range.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 191.

    • Key Fragments: Expect to see characteristic fragments corresponding to the loss of water ([M-18]⁺), loss of ammonia ([M-17]⁺), and cleavage of the cyclohexyl ring. The phenyl cation (m/z = 77) would also be a prominent peak.

Experimental Protocols for Characterization

To move beyond prediction, empirical determination of these properties is essential. The following section details standardized, self-validating protocols suitable for a drug development laboratory.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is the gold standard for lead optimization and formulation stages[9].

Rationale: The shake-flask method measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its thermodynamic solubility. Using HPLC for quantification ensures high sensitivity and specificity.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., ~5 mg) to a known volume (e.g., 2 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This duration ensures that equilibrium is reached between the solid and dissolved compound[9].

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Determination of pKa via Potentiometric Titration

This method directly measures the pH change of a solution upon addition of a titrant, allowing for the precise determination of the pKa.

Rationale: Titrating the compound with a strong acid and a strong base allows for the observation of the buffering regions associated with its ionizable groups. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms are equal[10][11].

Methodology:

  • Solution Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a solution with a defined ionic strength (e.g., 0.1 M KCl). Some co-solvent (e.g., methanol) may be needed if solubility is very low.

  • Initial Titration (with Acid): Place the solution in a jacketed beaker at 25 °C with constant stirring. Immerse a calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition[12]. Continue until the pH drops significantly (e.g., to pH 2).

  • Back Titration (with Base): From the acidic endpoint, titrate the solution by adding precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition. Continue until the pH rises significantly (e.g., to pH 12).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa of the conjugate acid (R-NH₃⁺) is the pH at the midpoint of the buffer region corresponding to the neutralization of the amine. This can be found at the half-equivalence point on the curve or by calculating the first derivative of the plot (dpH/dV), where the equivalence point is a maximum.

Conclusion

This compound presents a physicochemical profile of significant interest to medicinal chemists. It is a moderately lipophilic, basic compound with low intrinsic aqueous solubility that can be dramatically enhanced in acidic conditions. Its key feature is the primary amine (pKa ~10), which will be predominantly protonated at physiological pH, a fact that will strongly influence its ADME properties. The predictions and experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize this promising chemical scaffold and unlock its potential in the development of novel therapeutics.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. 7

  • Enamine. Aqueous Solubility Assay.

  • Moorpark College. Experiment 13 – Properties of Amines and Amides.

  • Chem LibreTexts. Amine Unknowns.

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry.

  • PubChem. 4-Amino-1-(2-phenylcyclopropyl)cyclohexan-1-ol.

  • Chemical Synthesis. Cas no 1461708-75-7 (4-amino-1-phenylcyclohexanol).

  • PubChem. 4-Aminocyclohexanol.

  • Guidechem. trans-4-phenylcyclohexan-1-ol 5769-13-1.

  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC.

  • Department of Biotechnology. Titration of Amino Acids.

  • PubChem. 4-Amino-1-phenylhexan-3-ol.

  • PubChemLite. This compound (C12H17NO).

  • Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure).

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE.

  • Scribd. Determination of The Pka Values of An Amino Acid.

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

  • Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

  • ChemSynthesis. 1-phenylcyclohexanol - 1589-60-2.

  • ChemicalBook. 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR spectrum.

  • Benchchem. 4-Amino-4-phenylcyclohexan-1-ol.

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

  • CymitQuimica. CAS 1589-60-2: 1-Phenylcyclohexanol.

  • PubChem. 1-Phenylcyclohexanol.

  • J-GLOBAL. 4α-Phenylcyclohexan-1β-ol.

  • BMRB. bmse000431 Cyclohexanol.

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

  • Williams, R. pKa Data Compiled by R. Williams.

  • Sigma-Aldrich. 4-Phenylcyclohexanone >= 98%.

  • PubChem. 4-Methyl-1-phenylcyclohexanol.

  • TCI EUROPE N.V. 1-Phenylcyclohexanol.

  • NIST WebBook. 1-Phenylcyclohexanol.

Sources

4-Amino-1-phenylcyclohexan-1-ol structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Stereoisomerism of 4-Amino-1-phenylcyclohexan-1-ol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of this compound, a key molecular scaffold with significant potential in medicinal chemistry. We will deconstruct its core structure, delve into the nuances of its stereoisomerism, and outline robust methodologies for the synthesis and separation of its distinct stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound and its derivatives. We will explore the critical impact of stereochemistry on pharmacological activity, supported by authoritative references and detailed experimental frameworks.

Introduction: The Architectural Significance of this compound

This compound is an organic compound built upon a cyclohexane ring. Its structure is distinguished by the presence of three key functional groups: a phenyl group and a hydroxyl group attached to the same carbon atom (C1), and an amino group at the C4 position.[1][2] This trifunctional arrangement makes it a highly valuable and versatile building block in the synthesis of complex molecules, particularly for pharmaceutical applications.[2] The rigid cyclohexane core serves as a three-dimensional scaffold, allowing the functional groups to be presented in precise spatial orientations. This structural rigidity, combined with the potential for multiple stereoisomeric forms, is paramount in designing molecules that can selectively interact with biological targets. Derivatives of related aminocyclohexanol structures have been investigated for a range of therapeutic applications, including as analgesics and for treating neurodegenerative diseases, highlighting the pharmacological relevance of this molecular framework.[3][4][5]

Molecular Structure and Core Properties

A thorough understanding of the fundamental structure is the first step in appreciating its chemical behavior and potential.

  • Molecular Formula: C₁₂H₁₇NO[1]

  • Molecular Weight: 191.27 g/mol [1]

  • Key Structural Features:

    • Cyclohexane Ring: A six-membered saturated carbocyclic ring that provides a robust and conformationally defined scaffold.

    • Tertiary Alcohol: The hydroxyl (-OH) group at C1 is part of a tertiary alcohol, which also features a phenyl (-C₆H₅) substituent. This C1 carbon is a quaternary center.

    • Primary Amine: The amino (-NH₂) group at C4 is a primary amine, which acts as a key site for further chemical modification and as a potential hydrogen bonding participant in biological interactions.

Below is a 2D representation of the general structure:

Caption: 2D Structure of this compound.

Stereoisomerism: A Deep Dive into 3D Complexity

The true chemical and biological identity of this compound is defined by its stereochemistry. The presence of multiple chiral centers gives rise to several stereoisomers, each with unique properties.

Identification of Chiral Centers

This molecule possesses two stereocenters:

  • C1: The carbon atom bonded to the phenyl group, the hydroxyl group, C2, and C6 of the cyclohexane ring. Since all four substituents are different, this center is chiral.

  • C4: The carbon atom bonded to the amino group, a hydrogen atom, C3, and C5 of the cyclohexane ring. This center is also chiral.

With two chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 distinct stereoisomers.[6] These stereoisomers exist as two pairs of enantiomers.

Diastereomers: cis and trans Isomerism

The relative orientation of the amino group at C4 and the hydroxyl group at C1 defines two diastereomeric forms:

  • cis-isomer: The amino and hydroxyl groups are on the same face of the cyclohexane ring.

  • trans-isomer: The amino and hydroxyl groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. This gives rise to the four total stereoisomers.

The Four Stereoisomers

The four stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature at each chiral center.

StereoisomerIUPAC NameRelationship
Isomer 1 (1R,4R)-4-Amino-1-phenylcyclohexan-1-olEnantiomer of Isomer 2
Isomer 2 (1S,4S)-4-Amino-1-phenylcyclohexan-1-olEnantiomer of Isomer 1
Isomer 3 (1R,4S)-4-Amino-1-phenylcyclohexan-1-olEnantiomer of Isomer 4
Isomer 4 (1S,4R)-4-Amino-1-phenylcyclohexan-1-olEnantiomer of Isomer 3

The (1R,4R) and (1S,4S) pair represent the trans configuration, while the (1R,4S) and (1S,4R) pair represent the cis configuration.

Stereoisomers cluster_trans trans-Isomers (Diastereomers of cis) cluster_cis cis-Isomers (Diastereomers of trans) Trans_RR (1R,4R)-4-Amino-1- phenylcyclohexan-1-ol Trans_SS (1S,4S)-4-Amino-1- phenylcyclohexan-1-ol Trans_RR->Trans_SS Enantiomers Cis_RS (1R,4S)-4-Amino-1- phenylcyclohexan-1-ol Cis_SR (1S,4R)-4-Amino-1- phenylcyclohexan-1-ol Cis_RS->Cis_SR Enantiomers logic_start This compound (2 Chiral Centers) logic_start->Trans_RR Forms two diastereomeric pairs logic_start->Cis_RS Forms two diastereomeric pairs

Caption: Stereoisomeric relationships of this compound.

Synthesis and Chiral Separation

The production of a single, pure stereoisomer is a critical objective in drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]

General Synthesis Approach

A common laboratory synthesis involves the Grignard reaction. The reaction of 4-aminocyclohexanone (or a protected version) with phenylmagnesium bromide would yield a mixture of the cis and trans diastereomers of this compound. This approach lacks stereocontrol and necessitates a subsequent separation step. More advanced, stereoselective syntheses may employ chiral auxiliaries or catalysts to favor the formation of a specific stereoisomer.[7]

Experimental Protocol: Chiral Separation by HPLC

The separation of enantiomers and diastereomers is most reliably achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.

Objective: To resolve the four stereoisomers from a synthesized mixture.

Methodology:

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chiral Stationary Phase (CSP) Selection:

    • Causality: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective for a broad range of chiral compounds, including amino alcohols. A column such as a Chiralpak® AD-H or Chiralcel® OD-H would be a primary screening candidate due to their proven selectivity for compounds with aromatic and hydrogen-bonding groups.

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral HPLC consists of a non-polar alkane (e.g., n-Hexane or Heptane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol).

    • Self-Validation: To ensure good peak shape for the basic amine, a small amount of an amine additive (e.g., 0.1% Diethylamine or Butylamine) is added to the mobile phase. This additive competes with the analyte for active sites on the silica support, preventing peak tailing and ensuring reproducible retention times.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 215 nm and 254 nm (to capture both the phenyl chromophore and other transitions).

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the mixture in the mobile phase at a concentration of ~1 mg/mL.

  • Method Optimization:

    • The ratio of Hexane to Isopropanol is adjusted to optimize the resolution and retention time. Increasing the percentage of Isopropanol will generally decrease retention times but may also reduce resolution. The type of alcohol modifier (e.g., switching to Ethanol) can also dramatically alter selectivity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis A Synthesized Mixture (All Stereoisomers) B Dissolve in Mobile Phase (1 mg/mL) A->B C Inject Sample into HPLC System D Separation on Chiral Stationary Phase (CSP) C->D E UV Detection (254 nm) D->E H Isolated Fractions (Pure Stereoisomers) D->H Preparative Scale F Generate Chromatogram E->F G Integrate Peaks & Quantify Isomers F->G

Caption: Experimental workflow for chiral separation via HPLC.

Pharmacological Implications of Stereoisomerism

The precise three-dimensional structure of a drug molecule is fundamental to its interaction with chiral biological targets like enzymes and receptors. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different activities.[4]

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.

  • Case Example Context: In the development of mitofusin activators, it was discovered that only the trans-cyclohexanol stereoisomer of a related compound possessed biological activity.[4] This underscores the absolute necessity of separating and individually testing each stereoisomer of this compound in any drug discovery program. The specific orientation of the amino, hydroxyl, and phenyl groups will dictate how the molecule fits into a binding pocket and engages in crucial interactions such as hydrogen bonding and hydrophobic interactions.

Conclusion

This compound is more than a simple chemical structure; it is a complex molecular system defined by its stereochemistry. The presence of two chiral centers at C1 and C4 gives rise to four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. The synthesis of this compound typically yields a mixture of these isomers, necessitating advanced and validated separation techniques like chiral HPLC for their isolation. For drug development professionals, recognizing and controlling this stereochemical diversity is not merely an academic exercise—it is a fundamental requirement for developing safe, selective, and effective therapeutics. The insights and protocols provided in this guide serve as a foundational framework for harnessing the full potential of this important molecular scaffold.

References

  • PubChem. 4-Amino-1-(2-phenylcyclopropyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C12H17NO). [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

  • Wang, Z., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. [Link]

  • ChemExper. Cas no 1461708-75-7 (4-amino-1-phenylcyclohexanol). [Link]

  • PubChem. 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(13), 2745–2755. [Link]

  • LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Potential biological activities of 4-Amino-1-phenylcyclohexan-1-ol based on structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 4-Amino-1-phenylcyclohexan-1-ol Based on Structural Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Detached" Pharmacophore

This compound (CAS 1461708-75-7) represents a unique structural probe within the arylcyclohexylamine chemical space. Unlike the classic 1,1-disubstituted scaffolds found in dissociative anesthetics (e.g., Phencyclidine, Ketamine) or the 1,2-disubstituted motifs of analgesics (e.g., Tramadol), this molecule features a 1,4-disubstituted geometry.

This specific "distal" arrangement of the polar amine relative to the lipophilic phenyl-hydroxy core suggests a distinct pharmacological profile. While it shares metabolic homology with Phase I metabolites of PCP, its structural rigidity and polarity vector make it a candidate for Sigma-1 receptor modulation , NMDA receptor channel blockade (with altered kinetics), and Monoamine transporter inhibition .

This guide synthesizes structural activity relationships (SAR) from established medicinal chemistry to predict the biological activity of this scaffold and provides validated protocols for its characterization.

Structural Analysis & SAR Logic

The 1,4-Cyclohexane Bridge

The core feature of this compound is the cyclohexane ring acting as a rigid spacer between the lipophilic head (1-phenyl-1-hydroxyl) and the basic tail (4-amino).

  • Lipophilic Head (C1): The geminal phenyl and hydroxyl groups mimic the "PCP pharmacophore" essential for hydrophobic pocket binding in the NMDA receptor and μ-opioid receptor. The hydroxyl group acts as a critical Hydrogen Bond Donor (HBD).

  • Basic Tail (C4): The primary amine at position 4 introduces a basic center (

    
    ).
    
  • Stereochemistry: The molecule exists as cis and trans diastereomers. In the trans isomer (phenyl vs. amino), the molecule adopts a linear, extended conformation, maximizing the distance between the aromatic ring and the nitrogen (~6-7 Å).

Comparative SAR Table
FeatureThis compound Phencyclidine (PCP) Tramadol Venlafaxine
Substitution Pattern 1,4-disubstituted1,1-disubstituted1,2-disubstituted1,2-disubstituted (ethyl linker)
Core Motif Phenyl-OH / AminePhenyl-PiperidinePhenyl-OH / AminePhenyl-OH / Amine
N-Aryl Distance Distal (~6.5 Å) Proximal (< 3 Å)Proximal (~3-4 Å)Proximal (~4-5 Å)
Primary Target Sigma-1 / NMDA (Predicted)NMDA (Channel Blocker)μ-Opioid / SERTSERT / NET
Metabolic Link Resembles 4-OH-PCP metaboliteParent DrugParent DrugParent Drug

Predicted Biological Activities[1][2][3][4]

NMDA Receptor Antagonism (Low Affinity/Allosteric)

The 1-phenylcyclohexylamine core is the defining feature of non-competitive NMDA receptor antagonists. However, high-affinity binding (e.g., PCP


 nM) typically requires the nitrogen to be geminal (1,1) or vicinal (1,2) to the phenyl ring to fit the PCP binding site within the ion channel.
  • Prediction: The 1,4-distance likely precludes high-affinity binding to the deep PCP site. However, the molecule may exhibit low-affinity channel blockade or bind to superficial sites, potentially reducing psychotomimetic side effects while retaining neuroprotective properties.

Sigma-1 Receptor ( R) Binding

Sigma-1 receptors bind diverse lipophilic amines with a "phenyl-spacer-amine" motif. The 1,4-cyclohexyl spacer provides the necessary lipophilicity and rigidity.

  • Mechanism: The primary amine forms an electrostatic interaction with Asp126 in the

    
    R, while the phenyl group engages in 
    
    
    
    -stacking with aromatic residues (e.g., Tyr103).
  • Prediction: High probability of agonist activity at

    
    R, suggesting potential applications in neuroprotection or cognitive enhancement.
    
Analgesic Activity (Lednicer Series)

Research by Lednicer et al. demonstrated that 4-amino-4-arylcyclohexanones and their corresponding alcohols possess potent analgesic activity, often independent of classical opioid receptors.

  • Causality: The 1-phenyl-1-hydroxy motif mimics the "A-ring" and "C-ring" spatial arrangement of morphine.

  • Prediction: Potential antinociceptive activity via mixed mechanisms (weak opioid agonism + monoamine reuptake inhibition).

Visualization: Pharmacophore & Screening Workflow

SAR Overlay and Pharmacophore Map

This diagram illustrates the structural divergence of the target molecule from established drugs, highlighting the "Distal Amine" shift.

SAR_Map PCP Phencyclidine (PCP) (1,1-substitution) High NMDA Affinity Target This compound (1,4-substitution) Distal Pharmacophore PCP->Target Regioisomerism (1,1 to 1,4) NMDA NMDA Channel Blockade PCP->NMDA Primary Target Tramadol Tramadol (1,2-substitution) Opioid/SERT Activity Analgesia Non-Opioid Analgesia Tramadol->Analgesia Synergistic Target->NMDA Low Affinity (Steric Mismatch) Sigma Sigma-1 Receptor Modulation Target->Sigma High Probability (Lipophilic Amine) Target->Analgesia Predicted (Lednicer Analog)

Caption: Structural relationship between this compound and established CNS agents, mapping predicted pharmacological shifts.

Experimental Screening Workflow

A self-validating workflow to confirm the predicted activities.

Screening_Workflow cluster_InVitro In Vitro Profiling Start Synthesis (Grignard or Transamination) Separation Isomer Separation (Cis vs Trans) Start->Separation HPLC/Chiral Binding Radioligand Binding (NMDA, Sigma-1, MOR) Separation->Binding Purified Isomers Functional Functional Assays (Ca2+ Flux / cAMP) Binding->Functional Hits (Ki < 1μM) Outcome Lead Optimization vs Toxicity Check Functional->Outcome Efficacy Data

Caption: Step-by-step experimental workflow from synthesis to functional validation.

Experimental Protocols

Synthesis via Transamination (Biocatalytic Route)

Rationale: Traditional synthesis via Grignard addition to 4-aminocyclohexanone is difficult due to protecting group requirements. The biocatalytic route ensures stereochemical control.

Protocol:

  • Substrate Preparation: Dissolve 4-hydroxy-4-phenylcyclohexanone (25 mM) in a biphasic system (Isooctane/HEPES buffer pH 8.2).

  • Enzymatic Reaction: Add

    
    -Transaminase  (e.g., Chromobacterium violaceum amine transaminase) and an amine donor (e.g., (S)-1-phenylethylamine, 50 mM).
    
  • Incubation: Shake at 37°C for 24-48 hours. The enzyme selectively aminates the ketone at the 1-position (relative to the ring, becoming C4 in the product).

  • Work-up: Extract the organic phase, dry over

    
    , and concentrate.
    
  • Purification: Isolate the target amine via Flash Chromatography (DCM:MeOH:NH3 90:9:1).

Radioligand Binding Assay (Sigma-1 Receptor)

Rationale: To verify the primary predicted target.

Protocol:

  • Membrane Prep: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Ligand:

    
     (2-5 nM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations of This compound (

    
     to 
    
    
    
    M) in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using non-linear regression.
    • Control: Use Haloperidol (10

      
      M) to define non-specific binding.
      

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980).[1] 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics.[2][1] 1. Modification of the aryl ring.[2][1][3] Journal of Medicinal Chemistry, 23(4), 424–430.[1] Link

  • Holsztynska, E. J., & Domino, E. F. (1986). Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol. Journal of Analytical Toxicology. Link

  • Fodi, T., et al. (2020). Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates. ChemCatChem. (Context for synthesis and Cariprazine intermediates). Link

  • PubChem Compound Summary. (2024). This compound (CID 4601087).[4] National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Cis and Trans Isomers of 4-Amino-1-phenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and characterization of the cis- and trans-isomers of 4-Amino-1-phenylcyclohexan-1-ol.

Executive Summary

The scaffold This compound represents a privileged structural motif in medicinal chemistry, particularly within the development of central nervous system (CNS) agents targeting NMDA, sigma, and opioid receptors. The presence of a quaternary center at C1 (bearing both phenyl and hydroxyl groups) and an amino group at C4 creates a 1,4-disubstituted cyclohexane system with distinct cis and trans stereoisomers.

This guide provides a rigorous technical framework for distinguishing, synthesizing, and purifying these isomers. It emphasizes the causal relationship between conformational thermodynamics and synthetic outcomes, offering a self-validating protocol for researchers.

Stereochemical Definition and Conformational Analysis

Nomenclature and Geometry

To ensure precision, we define the stereochemistry based on the relative orientation of the heteroatom substituents (Hydroxyl at C1 and Amino at C4):

  • Cis-isomer: The -OH group at C1 and the -NH₂ group at C4 are on the same side (syn) of the cyclohexane ring plane.

  • Trans-isomer: The -OH group at C1 and the -NH₂ group at C4 are on opposite sides (anti) of the ring plane.

Thermodynamic Preference (The "Locking" Effect)

The conformational landscape is dictated by the steric bulk of the phenyl group at C1.

  • A-values: Phenyl (~2.8 kcal/mol) vs. Hydroxyl (~0.87 kcal/mol) vs. Amino (~1.2 kcal/mol).

  • Consequence: The phenyl group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions. This "locks" the C1-hydroxyl group into an axial orientation.

Therefore, the isomerism depends entirely on the configuration of the C4-amino group relative to this locked C1 system:

  • Cis-Isomer (OH/NH₂ syn): With OH axial (up), the NH₂ must also be "up". At C4, the "up" position is equatorial .

    • Conformation: Ph(eq), OH(ax) — NH₂(eq), H(ax).

  • Trans-Isomer (OH/NH₂ anti): With OH axial (up), the NH₂ must be "down". At C4, the "down" position is axial .

    • Conformation: Ph(eq), OH(ax) — NH₂(ax), H(eq).

Note: The Cis isomer (diequatorial Ph/NH₂) is thermodynamically more stable than the Trans isomer (equatorial Ph / axial NH₂).

Synthesis Strategies

Two primary routes are recommended: Chemical Reductive Amination (thermodynamic control) and Biocatalytic Transamination (kinetic/stereospecific control).

Route A: Grignard Addition & Reductive Amination

This classical route allows for scale-up but requires rigorous separation of isomers.

Step 1: Nucleophilic Addition

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal, Phenylmagnesium bromide (PhMgBr), THF.

  • Protocol: Add PhMgBr dropwise to the ketone at 0°C. The phenyl group attacks from the less hindered equatorial trajectory, yielding the alcohol.

  • Deprotection: Acidic hydrolysis (HCl) yields 4-hydroxy-4-phenylcyclohexan-1-one .

Step 2: Reductive Amination

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Mechanism: Formation of the iminium ion followed by hydride delivery.

  • Selectivity: Hydride attacks from the axial direction (less hindered) or equatorial direction depending on conditions. Generally, this yields a mixture of cis/trans isomers (typically favoring the thermodynamically stable cis-amine).

Route B: Biocatalytic Synthesis (Amine Transaminases)

For high diastereomeric excess (de), enzymatic routes are superior.

  • Enzyme: Amine Transaminases (ATAs) such as Chromobacterium violaceum (Cv-ATA) or engineered variants.

  • Donor: Isopropylamine or (S)-1-phenylethylamine.

  • Outcome: Enzymes can be selected to sterically exclude the formation of the axial amine, yielding >95% cis-isomer.

SynthesisPathways Start 1,4-Cyclohexanedione monoethylene acetal Inter1 Intermediate: 4-Hydroxy-4-phenyl cyclohexanone Start->Inter1 1. PhMgBr, THF 2. H3O+ (Deprotection) ChemRoute Route A: Reductive Amination (NaBH3CN / NH4OAc) Inter1->ChemRoute BioRoute Route B: Biocatalysis (Amine Transaminase) Inter1->BioRoute ProdCis Cis-Isomer (Major Product) ChemRoute->ProdCis Thermodynamic Preference ProdTrans Trans-Isomer (Minor Product) ChemRoute->ProdTrans Kinetic Trapping BioRoute->ProdCis Stereoselective >95% de

Figure 1: Comparative synthetic workflows for this compound highlighting chemical vs. enzymatic selectivity.

Characterization & Self-Validating Protocols

The distinction between isomers relies on 1H-NMR coupling constants (J-values) of the proton at C4 (H4). This method is self-validating because the geometry dictates the magnetic coupling.

NMR Logic (The "H4" Diagnostic)
  • Cis-Isomer (NH₂ Equatorial): The geminal proton H4 is Axial .

    • Coupling: Axial-Axial (large J ~10-12 Hz) + Axial-Equatorial (small J ~3-5 Hz).

    • Appearance: Triplet of triplets (tt) or wide multiplet.

  • Trans-Isomer (NH₂ Axial): The geminal proton H4 is Equatorial .

    • Coupling: Equatorial-Axial (small J) + Equatorial-Equatorial (small J).

    • Appearance: Broad singlet (bs) or narrow multiplet.

Quantitative Data Summary
FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
Configuration 1-OH (ax) / 4-NH₂ (eq)1-OH (ax) / 4-NH₂ (ax)
H4 Proton Type AxialEquatorial
H4 Multiplicity Wide multiplet / ttNarrow multiplet / bs
H4 Chemical Shift ~2.64 - 2.70 ppm [1]Typically downfield relative to cis
Thermodynamics More StableLess Stable
Validation Workflow

To confirm identity without a reference standard:

  • Acquire 1H-NMR in CDCl₃ or DMSO-d6.

  • Identify H4 signal (alpha to amine, ~2.5-3.0 ppm).

  • Measure Peak Width at Half Height (W½):

    • If W½ > 20 Hz → H4 is AxialCis-Isomer .

    • If W½ < 10 Hz → H4 is EquatorialTrans-Isomer .

  • Confirm with NOESY:

    • Irradiate H4. If NOE is observed to the Phenyl group (which is equatorial), H4 must be axial (cis-isomer). Note: Due to distance, this NOE may be weak; coupling constants are more reliable.

IdentificationLogic Start Isolate Product Run 1H-NMR CheckH4 Analyze H4 Proton (~2.6-3.0 ppm) Start->CheckH4 Decision Coupling Pattern? CheckH4->Decision Wide Wide Multiplet / tt (J_ax-ax ~ 11Hz) Decision->Wide Large Splitting Narrow Narrow Multiplet / bs (J_eq-ax ~ 3Hz) Decision->Narrow Small Splitting ConclCis H4 is AXIAL Target: Cis-Isomer (NH2 Equatorial) Wide->ConclCis ConclTrans H4 is EQUATORIAL Target: Trans-Isomer (NH2 Axial) Narrow->ConclTrans

Figure 2: Decision tree for assigning stereochemistry using 1H-NMR coupling constants.

Separation Protocols

For mixtures obtained via chemical synthesis (Route A), separation is required.[1]

Crystallization

The cis-isomer typically exhibits higher crystallinity due to its more symmetrical, stable chair conformation.

  • Solvent System: Ethyl Acetate / Hexane or Ethanol / Diethyl Ether.

  • Protocol: Dissolve crude mixture in hot ethyl acetate. Cool slowly to 4°C. The cis-isomer precipitates first. Filter and wash with cold hexane.

Flash Chromatography
  • Stationary Phase: Silica Gel (neutralized with 1% triethylamine to prevent streaking of the amine).

  • Mobile Phase: Dichloromethane : Methanol : NH₄OH (90:9:1).

  • Elution Order: The Trans-isomer (less polar due to intramolecular H-bonding potential or shielding) often elutes before the Cis-isomer, though this is substrate-dependent and must be verified by TLC.

References

  • Biocatalytic Synthesis & NMR Data: C. F. C. C. da Silva, et al. "Application of Amino Transaminases in a Disperse System for the Biotransformation of Hydrophobic Substrates." ChemRxiv, 2020.

  • Conformational Analysis of 4-Substituted Cyclohexanols: E. L. Eliel, "Conformational Analysis of Mobile Cyclohexane Systems." Journal of Chemical Education, 1960.

  • Synthesis of 1,4-Amino Alcohols: National Institutes of Health (NIH), "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." PubMed Central, 2013.

Sources

In Silico Pharmacological Profiling of 4-Amino-1-phenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Amino-1-phenylcyclohexan-1-ol represents a rigidified arylcyclohexylamine scaffold distinct from the classic 1,1-disubstituted (phencyclidine-like) or 1,2-disubstituted (ketamine/tramadol-like) classes.[1] Its unique 1,4-substitution pattern imposes specific geometric constraints on the pharmacophore, potentially altering selectivity between NMDA antagonism, monoamine reuptake inhibition, and opioid receptor agonism.

This guide provides an autonomous, self-validating in silico framework to predict the bioactivity of this specific chemical entity.[1] By strictly adhering to the protocols below, researchers can generate high-confidence predictive data regarding the molecule's binding affinity, metabolic stability, and blood-brain barrier (BBB) penetration.

Part 1: Chemical Space & Structural Preparation

The biological activity of cyclohexane derivatives is dictated by their stereochemistry. For this compound, the spatial relationship between the C1-Phenyl/Hydroxyl group and the C4-Amino group is the primary determinant of activity.[1]

Stereochemical Segregation

You cannot dock this molecule as a flat 2D structure.[1] You must generate and separate the diastereomers:

  • Isomer A (cis): The Phenyl group (C1) and Amino group (C4) are on the same side of the ring plane.

  • Isomer B (trans): The Phenyl group (C1) and Amino group (C4) are on opposite sides.[1]

Critical Protocol:

  • Generation: Use RDKit or OpenBabel to generate 3D conformers.[1]

  • Energy Minimization: Apply the MMFF94 force field to identify the lowest energy chair conformation.[1]

    • Note: The bulky phenyl group at C1 will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Protonation State: At physiological pH (7.4), the primary amine at C4 will be protonated (

    
    ).[1] Ensure your model reflects this charge (+1), as it is essential for the salt-bridge interaction common in aminergic GPCRs and ion channels.
    
Pharmacophore Hypothesis

Based on structural homology to Tramadol (opioid/SNRI) and PCP (dissociative), we define the following pharmacophoric points:

  • Hydrophobic Core: Phenyl ring (C1).[1]

  • H-Bond Donor/Acceptor: Hydroxyl group (C1).[1]

  • Cationic Center: Protonated Amine (C4).[1]

  • Distance Constraint: The rigid cyclohexane spacer fixes the Amine-to-Phenyl centroid distance at approximately 5.5–6.0 Å (trans) vs 4.5–5.0 Å (cis).

Part 2: Target Identification & "Fishing" Workflow

Since this molecule is a "scaffold hop" from known drugs, we must screen against three primary target classes.[1]

The Target Triad
Target ClassRationalePDB ID for DockingControl Ligand
NMDA Receptor Structural similarity to PCP/Ketamine metabolites.[1]5I2N (GluN1/GluN2B)MK-801 / Ketamine
SERT / NET Homology to Desvenlafaxine (SNRI).[1]5I6X (SERT)Paroxetine
Mu-Opioid (MOR) Homology to Tramadol.[1]4DKL Tramadol / Morphine
Workflow Visualization

The following diagram outlines the logical flow from structure preparation to multi-target validation.

Workflow cluster_Prep Phase 1: Ligand Prep cluster_Dock Phase 2: Target Docking cluster_Val Phase 3: Validation Start This compound (Input Structure) Stereo Stereoisomer Generation (Cis vs Trans) Start->Stereo Proton Protonation (pH 7.4) Charge = +1 Stereo->Proton Minim MMFF94 Energy Minimization Proton->Minim NMDA NMDA Receptor (PCP Site) Minim->NMDA Dissociative? SERT Serotonin Transporter (Central Site) Minim->SERT Antidepressant? MOR Mu-Opioid Receptor (Orthosteric) Minim->MOR Analgesic? Score Binding Affinity (ΔG) NMDA->Score SERT->Score MOR->Score MD MD Simulation (100ns) RMSD Stability Score->MD Top Hits Only

Figure 1: The "In Silico" screening pipeline. Note the bifurcation at Phase 2 to assess polypharmacology.

Part 3: Molecular Docking Protocol (Step-by-Step)

To ensure trustworthiness , this protocol uses AutoDock Vina (open source) but requires validation against a known crystal ligand (Redocking).[1]

System Setup
  • Target Retrieval: Download PDB 5I2N (NMDA Receptor).[1] Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).[1]

  • Grid Box Definition (NMDA):

    • Center the grid on the MK-801/PCP binding site (within the transmembrane pore).[1]

    • Dimensions:

      
       Å.[1]
      
    • Why? This deep channel site is where arylcyclohexylamines bind to block ion flow.[1]

  • Grid Box Definition (SERT):

    • Center on the central binding site (S1) of PDB 5I6X .[1]

    • Dimensions:

      
       Å.[1]
      
Execution & Scoring

Run the docking simulation with an exhaustiveness of 32 (higher than default to ensure convergence).

Interpretation of Results (ΔG in kcal/mol):

  • > -6.0: Non-binder / Weak.[1]

  • -6.0 to -8.0: Moderate binder (µM range).[1]

  • < -8.5: Strong binder (nM range).[1]

  • < -10.0: Very strong (likely false positive if unvalidated).[1]

Self-Validation Step: Before docking the target molecule, extract the native ligand from the PDB and re-dock it.[1] If the RMSD between your docked pose and the crystal pose is > 2.0 Å, your grid parameters are wrong.[1] Do not proceed until RMSD < 2.0 Å.

Part 4: ADMET & Safety Profiling[1]

For a CNS-active drug, pharmacokinetics are as important as binding.[1]

Blood-Brain Barrier (BBB) Permeability

This molecule is highly lipophilic.[1] We use the BOILED-Egg model (via SwissADME) to predict CNS access.[1]

  • TPSA (Topological Polar Surface Area): Must be

    
     Ų for CNS penetration.[1]
    
    • Prediction: The amine (26.[1][2]0) + hydroxyl (20.[1]2)

      
       46.2 Ų.[1]
      
    • Result:High Probability of BBB crossing. [1]

Metabolic Stability (CYP450)
  • CYP2D6: This is the primary enzyme for metabolizing amine-containing lipophiles (like Tramadol/Codeine).[1]

  • Prediction: The molecule is likely a substrate for CYP2D6.[1]

  • Risk: If the user is a CYP2D6 poor metabolizer, plasma levels could spike, increasing toxicity risk.[1]

Part 5: Molecular Dynamics (MD) Simulation

Docking gives a static snapshot.[1] MD tells you if the binding is stable.[1]

Protocol (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand complexes).[1]

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M.

  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If the ligand RMSD fluctuates

    
     Å relative to the protein, the binding is unstable (the molecule "floats away").
    
  • H-Bond Analysis: Monitor the persistence of the H-bond between the C4-Amine and the key Aspartate/Glutamate residue in the binding pocket (e.g., GluN2B residues).

Part 6: Interaction Logic & Pharmacophore Map

The following diagram illustrates the specific chemical interactions required for this molecule to bind to the NMDA receptor pore, contrasting it with the SERT transporter.

Pharmacophore cluster_NMDA NMDA Receptor Pore Ligand 4-Amino-1-phenyl cyclohexan-1-ol Ph Phenyl Ring (Lipophilic) Ligand->Ph OH Hydroxyl (C1) (H-Bond Donor) Ligand->OH Amine Amine (C4) (Cationic +) Ligand->Amine Ph_Pocket Hydrophobic Pocket Ph->Ph_Pocket Pi-Stacking / VdW Cat_Site Gating Ring (Asn/Glu) Amine->Cat_Site Ionic Bond (Crucial) Conflict Steric Clash? (1,4-Distance) Amine->Conflict Cat_Site->Conflict

Figure 2: Pharmacophoric mapping. The critical question is whether the 1,4-distance allows the amine to reach the gating ring while the phenyl remains anchored.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] [Link]

  • RCSB Protein Data Bank. (2016).[1] Crystal structure of the NMDA receptor GluN1/GluN2B heterotetramer (PDB: 5I2N).[1] [Link]

  • Morris, G. M., et al. (2009).[1] AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.[1] Journal of Computational Chemistry, 30(16), 2785–2791.[1] [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Separation and Quantification of 4-Amino-1-phenylcyclohexan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Stereochemical Context

The separation of 4-amino-1-phenylcyclohexan-1-ol diastereomers represents a critical quality attribute in the development of central nervous system (CNS) active agents and opioid analgesics. This molecule possesses two stereocenters (C1 and C4) on a cyclohexane ring, resulting in geometric isomerism (cis and trans).

Unlike simple aminocyclohexanols, the presence of the bulky C1-phenyl group introduces significant steric hindrance and hydrophobicity, altering the chromatographic behavior. The biological activity of cyclohexyl-amine pharmacophores is often strictly dependent on the stereochemical orientation of the amine relative to the phenyl ring. Therefore, precise quantification of the cis/trans ratio is mandatory for IND (Investigational New Drug) submissions.

The Stereochemical Challenge
  • Trans-isomer: The amino group (C4) and the phenyl group (C1) are on opposite sides of the cyclohexane plane.

  • Cis-isomer: The amino group and the phenyl group are on the same side.

Note: Due to the conformational mobility of the cyclohexane ring (chair-chair interconversion), separation relies heavily on the specific interaction of the fixed substituents with the stationary phase.

Part 2: Analytical Workflow Visualization

The following flowchart outlines the decision matrix for selecting the appropriate analytical technique based on sample concentration and required sensitivity.

AnalyticalWorkflow Start Sample: this compound Decision Determine Analytical Goal Start->Decision HPLC_Path Method A: Routine Quantitation (>0.1 mg/mL) Decision->HPLC_Path High Conc / QC GC_Path Method B: Trace Analysis/ID (<0.1 mg/mL or Complex Matrix) Decision->GC_Path Low Conc / Metabolite HPLC_Prep Sample Prep: Dilute in Mobile Phase (No Derivatization) HPLC_Path->HPLC_Prep GC_Prep Sample Prep: BSTFA Derivatization (Silylation of -OH and -NH2) GC_Path->GC_Prep HPLC_Run RP-HPLC (C18, High pH) UV @ 215 nm HPLC_Prep->HPLC_Run GC_Run GC-MS (5% Phenyl Column) EI Ionization GC_Prep->GC_Run Result Data Analysis: Calculate Diastereomeric Ratio (dr) HPLC_Run->Result GC_Run->Result

Figure 1: Decision tree for analytical method selection. Blue path denotes standard QC workflow; Red path denotes high-sensitivity MS workflow.

Part 3: Method A - High-Performance Liquid Chromatography (RP-HPLC)[1]

This is the preferred method for process monitoring and purity assessment. The phenyl ring provides sufficient UV absorption, allowing for direct analysis without derivatization.

Mechanistic Rationale

The separation utilizes Reversed-Phase Chromatography (RPC) .

  • Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction with the phenyl group.

  • pH Strategy: The amine group (pKa ~10) is protonated at neutral pH, causing peak tailing due to interaction with residual silanols. We utilize a High pH (pH 10) strategy. At pH 10, the amine is neutral (free base), improving peak shape and increasing retention on the hydrophobic C18 phase.

Detailed Protocol

Instrument: HPLC system with Binary Pump and DAD/VWD Detector.

ParameterSpecification
Column Agilent XBridge C18 or Gemini-NX C18 (High pH stable), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Temperature control is critical for reproducibility)
Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Injection Vol 5–10 µL

Gradient Program:

Time (min)% Mobile Phase BEvent
0.020Isocratic Hold (Equilibration)
2.020Start Gradient
12.060Linear Ramp
12.195Wash Step
15.095End Wash
15.120Re-equilibration
20.020End Run
Data Interpretation
  • Elution Order: The cis-isomer (intramolecular H-bonding potential between -OH and -NH2 reduces effective polarity slightly less than the solvent-exposed trans form in some conformers, but in RP-HPLC with basic pH, the trans-isomer usually elutes later due to a flatter conformation interacting more effectively with the C18 ligands).

    • Note: Always verify elution order with a known standard or NMR confirmation, as solvation shells can invert retention.

  • Resolution (Rs): Target Rs > 2.0 between diastereomers.

Part 4: Method B - Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is required when analyzing biological matrices (plasma/urine) or when confirming molecular weight. Native analysis is difficult due to the polarity of the hydroxyl and amine groups; therefore, silylation is mandatory.

Derivatization Protocol (Silylation)

This protocol converts the polar -OH and -NH₂ groups into trimethylsilyl (TMS) ethers/amines, increasing volatility.

  • Preparation: Weigh 2 mg of sample into a 1.5 mL GC vial.

  • Solvent: Add 100 µL of anhydrous Pyridine.

  • Reagent: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap tightly and heat at 70°C for 30 minutes.

  • Dilution: Cool to room temperature and dilute with 800 µL Ethyl Acetate.

  • Injection: Inject 1 µL into the GC.

GC-MS Parameters
ParameterSpecification
Column DB-5ms or HP-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (20:1), 260°C
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 40–400 m/z

Temperature Program:

  • Start at 100°C, hold for 1 min.

  • Ramp 15°C/min to 300°C.

  • Hold at 300°C for 5 min.

Identification
  • Fragmentation: Look for the molecular ion (

    
    ) of the di-TMS derivative.
    
    • MW of Parent: ~191.27 g/mol .

    • MW of di-TMS derivative:

      
       amu (approx).
      
    • Key fragment: Loss of Methyl (

      
      ) and loss of Phenyl group.
      
  • Separation: The diastereomers typically separate by 0.5 – 1.5 minutes. The isomer capable of forming stronger intramolecular hydrogen bonds (often cis) may have a lower boiling point and elute earlier, though the bulky phenyl group dominates the interaction.

Part 5: References & Validation Sources

The protocols above are derived from standard methodologies for aminocyclohexanol and phenylcyclohexylamine analysis.

  • Separation of Aminocyclohexanol Isomers:

    • Source: BenchChem Technical Support.[1] "Synthesis of trans-4-Aminocyclohexanol." (Describes the difficulty of separation and the use of C18 columns with TFA or basic buffers).

  • Chiral/Diastereomeric Separation Principles:

    • Source: Phenomenex.[2] "Chiral HPLC Separations Guide." (General principles for separating amine-containing stereoisomers).

  • Derivatization for Amino Acids/Amines (Marfey's/PITC):

    • Source: Springer Nature Experiments. "Amino Acid Analysis by RP-HPLC." (Validation of PITC and similar derivatization techniques for amine separation).

  • GC-MS Silylation Protocols:

    • Source: Agilent Technologies. "GC/MS Analysis of Chemically Derivatized Drugs." (Standard BSTFA protocols).

    • (General landing page for protocols).

Disclaimer

The procedures described herein are for research and development purposes only. This compound may be a precursor to controlled substances. Users must verify local regulations regarding the handling of phenylcyclohexylamine derivatives before synthesis or analysis.

Sources

Application of 4-Amino-1-phenylcyclohexan-1-ol in the synthesis of novel therapeutic agents

[1]

Executive Summary

This compound represents a critical class of 4,4-disubstituted cyclohexylamines , a structural motif increasingly prevalent in modern drug discovery.[1] Its steric bulk and specific stereochemical constraints make it a challenging yet high-value intermediate.[1]

This scaffold serves two primary roles in pharmaceutical development:

  • Antiviral Therapeutics: It functions as a structural analog and model substrate for the synthesis of Radalbuvir (GS-9669) intermediates, a non-nucleoside NS5B polymerase inhibitor.[1]

  • CNS Pharmacology: It acts as a core pharmacophore for Opioid Receptor-Like 1 (ORL-1) ligands and NMDA receptor modulators, leveraging the 4-phenyl-4-hydroxycyclohexyl amine motif found in potent analgesics.[1]

Therapeutic Applications & Mechanism

Antiviral Agents (HCV NS5B Inhibition)

The 4,4-disubstituted cyclohexyl moiety is essential for filling the hydrophobic pocket of the HCV NS5B polymerase thumb site II.[1]

  • Relevance: The synthesis of Radalbuvir (GS-9669) involves a closely related intermediate where the phenyl group is replaced by a functionalized ether. This compound serves as the benchmark substrate for optimizing the difficult sterically hindered amination required for this drug class.[1]

  • Mechanism: These inhibitors function as allosteric modulators, preventing the conformational changes in the RNA polymerase necessary for viral replication.

CNS Active Agents (Analgesia & Neuroprotection)

The structural rigidity of the cyclohexane ring, combined with the polar hydroxyl and basic amino groups, mimics the pharmacophore of several psychoactive compounds.[1]

  • Opioid/Nociceptin Ligands: The 1-phenyl-1-hydroxy-4-amino motif is a rigidified analog of the flexible phenyl-ethyl-amine chains found in traditional opioids.[1] It provides high selectivity for the NOP receptor (Nociceptin/Orphanin FQ peptide receptor), a target for non-addictive pain relief.

  • Sigma Receptor Modulation: The lipophilic phenyl ring and amine allow for high-affinity binding to Sigma-1 receptors, relevant in neuroprotection and antidepressant activity.[1]

Chemical Properties & Stereochemistry

The biological activity of this scaffold is strictly governed by its stereochemistry.[1]

PropertyDescription
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Stereoisomers Cis-isomer: Amino and Hydroxyl groups on the same face.Trans-isomer: Amino and Hydroxyl groups on opposite faces.[1]
pKa ~9.5 (Amine), ~16 (Alcohol)
Solubility Soluble in DMSO, Methanol, dilute acid. Poorly soluble in non-polar solvents (Hexane).[1]

Critical Note on Nomenclature: In 1,4-disubstituted cyclohexanes, "cis" typically refers to the relationship between the two substituents.[1] However, with three groups (Phenyl, OH, NH₂), standard IUPAC priority dictates the configuration.[1] In this guide, cis refers to the relative orientation of the -OH and -NH₂ groups.[1]

Experimental Protocols

Protocol A: Chemical Synthesis (Grignard & Reductive Amination)

Use this protocol for gram-scale synthesis where strict stereocontrol is secondary to throughput.[1]

Reagents: 1,4-Cyclohexanedione monoethylene acetal, Phenylmagnesium bromide (PhMgBr), Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN).[1]

  • Grignard Addition:

    • Dissolve 1,4-cyclohexanedione monoethylene acetal (10 mmol) in anhydrous THF (50 mL) under N₂.

    • Cool to 0°C. Dropwise add PhMgBr (1.2 equiv, 3.0 M in ether).

    • Stir at RT for 4 hours. Quench with saturated NH₄Cl.[1]

    • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Deprotection:

    • Dissolve crude intermediate in THF/2M HCl (1:1). Stir at RT for 2 hours to remove the acetal.

    • Neutralize with NaHCO₃, extract, and purify 4-phenyl-4-hydroxycyclohexanone by flash chromatography (Hex/EtOAc).

  • Reductive Amination:

    • Dissolve the ketone (5 mmol) in MeOH (25 mL).[1]

    • Add NH₄OAc (50 mmol, 10 equiv) and stir for 30 min.

    • Add NaBH₃CN (7.5 mmol, 1.5 equiv). Caution: HCN generation possible; use vented hood. [1]

    • Stir for 16 hours. Quench with 1M NaOH.

    • Extract with DCM.[1] The product is obtained as a mixture of cis/trans isomers (typically 60:40).[1]

Protocol B: Biocatalytic Synthesis (Transaminase)

Use this protocol for high stereoselectivity (>99% de) and access to pure isomers, essential for pharmaceutical intermediates like Radalbuvir precursors.[1]

Reagents: 4-Phenyl-4-hydroxycyclohexanone, Amine Transaminase (ATA-025 or equivalent), Isopropylamine (donor), Pyridoxal-5'-phosphate (PLP).[1]

  • Enzyme Preparation:

    • Prepare a buffer solution: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM PLP.

    • Resuspend lyophilized ATA enzyme (10 mg/mL) in the buffer.[1]

  • Reaction Setup:

    • Substrate: Dissolve 4-phenyl-4-hydroxycyclohexanone (50 mg) in DMSO (5% final volume).

    • Amine Donor: Add Isopropylamine (1 M final concentration). Adjust pH to 7.5 with HCl.

    • Combine substrate, donor, and enzyme solution in a glass vial.

  • Incubation:

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Workup:

    • Basify to pH >11 with 10M NaOH.[1]

    • Extract with MTBE (Methyl tert-butyl ether).[1]

    • Evaporate solvent.[1]

    • Result: This method typically yields the cis-isomer (amine cis to hydroxyl) with >95% diastereomeric excess (de).[1]

Visualization & Pathways

Synthesis Pathway Diagram

The following diagram contrasts the Chemical vs. Biocatalytic routes, highlighting the stereochemical outcomes.

SynthesisPathwayStart1,4-CyclohexanedioneMonoethylene AcetalInter1Intermediate:4-Phenyl-4-hydroxycyclohexanoneStart->Inter11. PhMgBr2. HCl (Deprotection)ChemRouteChemical Route(Reductive Amination)Inter1->ChemRouteBioRouteBiocatalytic Route(Transaminase)Inter1->BioRouteProdMixProduct:Cis/Trans Mixture(Low Selectivity)ChemRoute->ProdMixNaBH3CN / NH4OAcProdPureProduct:Cis-4-Amino-1-phenylcyclohexan-1-ol(>99% de)BioRoute->ProdPureATA Enzyme / iPrNH2

Caption: Comparison of chemical (non-selective) and biocatalytic (stereoselective) synthesis pathways for this compound.

Pharmacophore Mapping

Relationship between the scaffold and therapeutic targets.[1]

PharmacophoreCore4-Amino-1-phenylcyclohexan-1-olHCVHCV NS5B Polymerase(Thumb Site II)Core->HCVSteric Bulk ModelORL1Nociceptin Receptor(ORL-1)Core->ORL1PharmacophoreSigmaSigma-1 ReceptorCore->SigmaLigand BindingRadalbuvirRadalbuvir (GS-9669)(Structural Analog)HCV->RadalbuvirAnalgesicsTramadol/PCP AnalogsORL1->Analgesics

Caption: Pharmacophore mapping linking the 4-amino-1-phenylcyclohexanol scaffold to antiviral and CNS therapeutic targets.

References

  • Synthesis of Radalbuvir Intermediates

    • Title: Application of Amino Transaminases in a Disperse System for the Biotransformation of Hydrophobic Substrates.

    • Source: ChemRxiv / University of Milano-Bicocca.[1]

    • URL:[Link][1][2][3]

  • Radalbuvir (GS-9669)

    • Title: Discovery of GS-9669, a Thumb Site II Non-Nucleoside Inhibitor of NS5B for the Treatment of Genotype 1 Chronic Hepatitis C Infection.[1][2]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link][1]

  • Biocatalytic Methods for Aminocyclohexanols

    • Title: One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[1]

    • Source: ChemCatChem.[1]

    • URL:[Link][1]

  • Compound Data (PubChem)

    • Title: 4-Aminocyclohexan-1-ol (General Chemistry).

    • Source: PubChem.[1][4][5]

    • URL:[Link][1]

Use of 4-Amino-1-phenylcyclohexan-1-ol as a ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of 4-Amino-1-phenylcyclohexan-1-ol and its derivatives. While 1,2-amino alcohols (e.g., phenylglycinol, aminoindanol) are the "gold standard" for chelation in asymmetric catalysis, the 1,4-amino alcohol scaffold of this compound represents a specialized, rigid backbone often utilized in bifunctional organocatalysis and as a precursor for remote-functionalized chiral ligands.

Executive Summary

This compound is a gamma-amino alcohol characterized by a rigid cyclohexane core with a 1,4-substitution pattern. Unlike beta-amino alcohols which form tight 5-membered chelate rings with metals (e.g., Zn, B, Ti), this 1,4-scaffold is primarily utilized in two advanced catalytic domains:

  • Bifunctional Organocatalysis: Where the rigid distance between the H-bond donor (hydroxyl) and the Lewis base (amine) matches the transition state geometry of specific substrates (e.g., Michael additions, Henry reactions).

  • Supramolecular Ligand Design: As a chiral spacer in bimetallic or self-assembling catalyst systems.

This guide details the enzymatic synthesis of the enantiopure scaffold (the most reliable route) and provides protocols for its derivatization and application in catalytic screening.

Structural Analysis & Mechanistic Rationale

The 1,4-Cis vs. Trans Geometry

The catalytic efficacy of this molecule depends entirely on its stereochemistry.

  • Cis-Isomer: The 1-hydroxyl and 4-amino groups are on the same face. In a chair conformation with the bulky phenyl group equatorial, the hydroxyl is typically axial and the amine equatorial (or vice versa), creating a specific "bite distance" or H-bonding vector.

  • Trans-Isomer: The groups are on opposite faces (diequatorial or diaxial), often used for linear spacers or liquid crystal properties, but less common for intramolecular cooperativity in catalysis.

Mechanism of Action (Organocatalysis)

In bifunctional catalysis, the amine moiety activates a nucleophile (via enamine/iminium formation or Brønsted base activation), while the hydroxyl group directs the electrophile via Hydrogen Bonding.

G Scaffold This compound (Rigid Backbone) Amine 4-Amino Group (Lewis Base / Nucleophile) Scaffold->Amine Hydroxyl 1-Hydroxyl Group (H-Bond Donor) Scaffold->Hydroxyl Substrate_B Substrate B (e.g., Aldehyde) Amine->Substrate_B Activation (Enamine/Base) Substrate_A Substrate A (e.g., Nitroalkene) Hydroxyl->Substrate_A Orientation (H-Bond) TS Transition State (Rigid 1,4-Spatial Control) Substrate_A->TS Substrate_B->TS Product Enantioenriched Product TS->Product Stereoselective Bond Formation

Figure 1: Mechanistic logic of 1,4-amino alcohol bifunctional catalysis. The rigid cyclohexane ring fixes the distance between activation sites, distinct from the flexible linkers in linear amino alcohols.

Protocol 1: Chemo-Enzymatic Synthesis of Enantiopure Scaffold

Rationale: Chemical synthesis often yields diastereomeric mixtures that are difficult to separate. The biocatalytic route using Transaminases (ATAs) is the industry standard for high optical purity (>99% ee/de).

Reagents Required:

  • Substrate: 4-Phenylcyclohexanone (or 4-hydroxy-4-phenylcyclohexanone precursor).

  • Enzyme: Amine Transaminase (ATA) - Specific variants (e.g., Chromobacterium violaceum ATA).

  • Amine Donor: (S)-1-Phenylethylamine ((S)-PEA) or Isopropylamine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Solvent System: Two-phase system (Buffer/MTBE) recommended for solubility.

Step-by-Step Procedure:

  • Preparation of Organic Phase: Dissolve 4-phenyl-4-hydroxycyclohexanone (25 mM) in MTBE (or Isooctane).

  • Preparation of Aqueous Phase: Prepare 50 mM HEPES buffer (pH 8.2) containing:

    • PLP (1 mM).

    • (S)-PEA (50 mM) as the amine donor.[1]

    • ATA Enzyme preparation (approx. 10 U/mL).

  • Reaction Initiation: Combine Organic and Aqueous phases (1:1 ratio) in a glass vial.

  • Incubation: Shake at 30°C, 180 rpm for 24–48 hours.

    • Note: The reaction is equilibrium-limited. Removal of the coproduct (acetophenone) or use of an excess donor drives conversion.

  • Work-up:

    • Basify the aqueous layer to pH > 11 with NaOH (1M).

    • Extract with Ethyl Acetate (3 x Vol).[2]

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH) to isolate the cis-4-amino-1-phenylcyclohexan-1-ol .

Quality Control (QC) Table:

Parameter Method Acceptance Criteria
Identity ¹H-NMR (DMSO-d₆) Diagnostic peaks: ~7.1–7.4 ppm (Phenyl), ~1.5–1.9 ppm (Cyclohexyl)
Purity HPLC / GC-MS > 98% (Area)
Diastereomer Ratio GC (Chiral Column) cis:trans > 95:5

| Enantiomeric Excess | Chiral HPLC | > 99% ee |

Protocol 2: Ligand Derivatization (Squaramide Synthesis)

Rationale: The free amino alcohol is often too basic or not rigid enough. Converting the amine to a Squaramide creates a powerful H-bonding catalyst widely used in asymmetric synthesis.

Reagents:

  • cis-4-Amino-1-phenylcyclohexan-1-ol (1.0 equiv).

  • Dimethyl squarate (1.0 equiv).

  • 3,5-Bis(trifluoromethyl)benzylamine (1.0 equiv) - The "tuning" arm.

  • Methanol (MeOH).

Workflow:

  • Mono-Squaramide Formation:

    • Dissolve Dimethyl squarate in MeOH.

    • Add cis-4-Amino-1-phenylcyclohexan-1-ol dropwise at 0°C.

    • Stir at RT for 4 hours. Monitor by TLC.

    • Intermediate: The methoxy-squaramide adduct precipitates or is isolated by concentration.

  • Dual-Squaramide Formation:

    • Redissolve the intermediate in MeOH.

    • Add 3,5-Bis(trifluoromethyl)benzylamine (1.0 equiv).

    • Stir at RT for 12–24 hours.

  • Isolation: Filter the precipitated white solid. Wash with cold MeOH.

  • Activation: The resulting catalyst contains the chiral 1,4-cyclohexyl scaffold and a "fluorinated arm" to enhance acidity for H-bonding catalysis.

Protocol 3: Screening in Asymmetric Henry Reaction

Rationale: The Henry reaction (Nitroaldol) is the standard "stress test" for amino-alcohol and squaramide ligands.

Reaction Setup:

  • Catalyst Loading: Use 5–10 mol% of the this compound derivative.

  • Substrates: Benzaldehyde (1.0 equiv) + Nitromethane (5–10 equiv).

  • Solvent: THF or Toluene (0.5 M concentration).

  • Conditions:

    • Mix Catalyst and Benzaldehyde at -20°C for 15 mins.

    • Add Nitromethane.

    • Stir at -20°C to 0°C for 24–48 hours.

  • Analysis:

    • Quench with 1N HCl. Extract with Et₂O.

    • Analyze conversion by ¹H-NMR.[3]

    • Analyze ee% by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).

Troubleshooting Guide:

Observation Root Cause Corrective Action
Low Conversion Catalyst aggregation or poor solubility. Switch solvent to DCM or add 4Å Molecular Sieves.
Low ee% Non-selective background reaction. Lower temperature to -40°C; Ensure reagents are acid-free.

| Racemic Product | 1,4-distance too large for cooperativity. | Switch from free amino-alcohol to the Squaramide derivative (Protocol 2) to bridge the gap. |

Critical References

  • Biocatalytic Synthesis:

    • Reference: "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 2019.

    • Relevance: Defines the primary route to access the cis-isomer with high selectivity.

    • (Verify via DOI)

  • Structural Analogues in Catalysis:

    • Reference: "Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction."[3] Molecules, 2021.[3]

    • Relevance: Validates the use of amino alcohol/squaramide scaffolds in asymmetric induction.

  • General Review on 1,4-Functionalized Scaffolds:

    • Reference: "Cyclohexane-based chiral building blocks in asymmetric synthesis." Tetrahedron, 2015.

    • Relevance: Discusses the conformational analysis of 1,4-disubstituted cyclohexanes.

(Note: While 2-amino-1-phenylcyclohexanol is a more common ligand, the 1,4-isomer described here is a specialized scaffold for organocatalysis and supramolecular chemistry.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-1-phenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-phenylcyclohexan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section provides solutions to specific problems you may encounter during the synthesis. The primary route discussed is the nucleophilic addition of a phenyl Grignard reagent to a 4-aminocyclohexanone derivative, a common and effective strategy.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most common issue, often stemming from the sensitive nature of the Grignard reagent.

Q: My reaction yield is significantly lower than expected, or I've isolated only starting material. What are the likely causes and how can I fix this?

A: This issue almost always points to problems with the formation or reactivity of the Grignard reagent, phenylmagnesium bromide. These organometallic compounds are potent bases and nucleophiles that are highly sensitive to moisture and protic sources.[1][2]

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale & Solution
Presence of Water Grignard reagents are rapidly quenched by water. Ensure all glassware is rigorously oven-dried (e.g., overnight at 120°C) and cooled under an inert atmosphere (dry nitrogen or argon). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Use freshly opened bottles or distill from a suitable drying agent (e.g., sodium/benzophenone).[2]
Poor Quality Magnesium The surface of magnesium turnings can oxidize over time, preventing the reaction with bromobenzene. Use fresh, high-quality magnesium turnings. If activation is needed, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction.[3]
Incomplete Grignard Formation The reaction between bromobenzene and magnesium is exothermic. If no heat is generated upon addition of the initial aliquot of bromobenzene, the reaction has not started. Try gently heating the flask or adding an activating agent as described above.
Incorrect Reagent Stoichiometry Ensure you are using a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) relative to the cyclohexanone starting material to drive the reaction to completion.
Amino Group Interference If using an unprotected 4-aminocyclohexanone, the acidic N-H proton will react with and consume one equivalent of the Grignard reagent. You must account for this by using at least two equivalents of phenylmagnesium bromide. The preferred method is to use an N-protected starting material, such as the Boc-protected analog (N-Boc-4-aminocyclohexanone).

To diagnose the point of failure, you can carefully quench a small aliquot of your Grignard solution with D₂O. Analysis by ¹H NMR should show the formation of deuterated benzene, confirming the successful generation of the reagent.

low_yield_troubleshooting start Low or No Yield check_conditions Were Reaction Conditions Anhydrous? start->check_conditions check_grignard Was Grignard Reagent Successfully Formed? check_ketone Is the Ketone Starting Material Pure? check_grignard->check_ketone Yes solution_grignard Solution: - Use fresh Mg turnings - Use iodine for activation - Confirm formation (e.g., D2O quench) check_grignard->solution_grignard No check_conditions->check_grignard Yes solution_water Solution: - Oven-dry all glassware - Use anhydrous solvents - Maintain inert atmosphere check_conditions->solution_water No check_workup Was Product Lost During Workup/Purification? check_ketone->check_workup Yes solution_ketone Solution: - Check purity by NMR/GC - Consider N-protection (e.g., Boc group) check_ketone->solution_ketone No solution_workup Solution: - Adjust pH during extraction - Use appropriate chromatography check_workup->solution_workup No

Caption: Troubleshooting decision tree for low product yield.
Problem 2: Significant Biphenyl Impurity Detected

The formation of biphenyl is a common side reaction in Grignard syntheses involving aryl halides.

Q: My crude product contains a significant amount of biphenyl. How can I prevent its formation and remove it?

A: Biphenyl is formed from the coupling of phenylmagnesium bromide with unreacted bromobenzene. This side reaction is often promoted by high local concentrations of the reagents or elevated temperatures.[1]

Prevention Strategies:

  • Controlled Addition: Add the solution of bromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide and helps control the exotherm.[1]

  • Temperature Management: Maintain a gentle reflux during Grignard formation. Overheating can accelerate the coupling side reaction. Using an ice bath during the initial stages can be beneficial.[3]

  • Ensure Full Conversion: Allow sufficient time for the Grignard reagent to form completely before adding the cyclohexanone substrate. This minimizes the amount of unreacted bromobenzene available for coupling.

Removal: Biphenyl is non-polar and can typically be removed from the more polar amino alcohol product via standard silica gel column chromatography, often eluting with a low-polarity solvent system (e.g., hexanes/ethyl acetate) before the desired product.

side_reaction cluster_main Desired Reaction cluster_side Side Reaction PhMgBr Phenylmagnesium Bromide Product This compound PhMgBr->Product Ketone 4-Aminocyclohexanone Derivative Ketone->Product PhBr Bromobenzene (Unreacted) Biphenyl Biphenyl (Impurity) PhBr->Biphenyl PhMgBr_side Phenylmagnesium Bromide PhMgBr_side->Biphenyl

Caption: Desired Grignard reaction vs. biphenyl side reaction.
Problem 3: Difficulty in Product Purification

Amino alcohols can be challenging to purify due to their dual functionality.

Q: My product streaks badly on silica gel TLC plates and is difficult to purify by column chromatography. What should I do?

A: The basic amino group interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, poor separation, and potential product loss on the column.[4]

Recommended Solutions:

  • Basified Silica: Pre-treat the silica gel with a base. This can be done by preparing the slurry for your column in an eluent containing 1-2% triethylamine or ammonia in methanol. This deprotonates the silanol groups, minimizing interaction with the amine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica (C18) if the product is sufficiently non-polar.

  • Crystallization as a Salt: A highly effective method for purifying amines is to convert them into a salt. After the workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The hydrochloride salt of the amino alcohol will often precipitate as a pure crystalline solid, which can be collected by filtration.[5] The free base can be regenerated later if needed by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: Should I protect the amino group on the 4-aminocyclohexanone starting material? A1: Yes, protecting the amino group is highly recommended. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Using N-Boc-4-aminocyclohexanone prevents the acidic N-H proton from consuming the Grignard reagent, leading to cleaner reactions and higher yields. The Boc group is stable to the basic Grignard conditions and can be easily removed later with an acid (e.g., trifluoroacetic acid or HCl).

Q2: My synthesis starts from 4-amino-4-phenylcyclohexanone. What is the best way to reduce the ketone to the alcohol? A2: The reduction of 4-amino-4-phenylcyclohexanone is a common final step in alternative synthetic routes.[6] The choice of reducing agent is critical as it can influence the stereochemical outcome (the relative orientation of the -OH and -NHPh groups).

  • For kinetic control (often favoring the equatorial alcohol): Use bulky hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) at low temperatures.

  • For thermodynamic control (often favoring the axial alcohol): Use reagents like sodium borohydride (NaBH₄) in an alcohol solvent, which allows for equilibration. The stereochemical outcome should be confirmed by NMR analysis (e.g., using coupling constants or NOE experiments).

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The presence of aromatic signals (around 7.2-7.4 ppm) and cyclohexyl signals (typically 1.5-2.5 ppm) is expected.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (Monoisotopic Mass: 191.1310 g/mol ).[6]

  • High-Performance Liquid Chromatography (HPLC): The best method for determining purity. Using a C18 reverse-phase column with a mobile phase of acetonitrile/water containing a modifier like 0.1% formic acid or trifluoroacetic acid (to protonate the amine and improve peak shape) is a good starting point.[5]

Q4: What are the key safety precautions for this synthesis? A4:

  • Grignard Reagents: Phenylmagnesium bromide can be pyrophoric, especially if the solvent evaporates. Always work under an inert atmosphere and away from sources of ignition. Quench the reaction carefully and slowly, preferably in an ice bath.

  • Anhydrous Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood and never distill to dryness.

  • Acid/Base Handling: The workup and purification steps involve strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol assumes the use of N-Boc-4-aminocyclohexanone as the starting material for optimal results.

Step 1: Formation of Phenylmagnesium Bromide

  • Assemble a three-necked, oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a solution of bromobenzene (1.1 eq) in 100 mL of anhydrous THF to the dropping funnel.

  • Add ~10% of the bromobenzene solution to the magnesium turnings. If the reaction does not start (no warming or bubbling), add a single crystal of iodine.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the grey, cloudy solution at room temperature for 1 hour to ensure complete formation.

Step 2: Reaction with N-Boc-4-aminocyclohexanone

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cold Grignard reagent over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 3: Workup and Deprotection

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

  • Dissolve the crude product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (or use 4M HCl in dioxane). Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

  • Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with 1M NaOH solution until the pH is >10.

  • Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude this compound.

Step 4: Purification

  • Purify the crude product via column chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 2-10% methanol in DCM).

  • Alternatively, dissolve the crude product in a minimal amount of isopropanol and add ethereal HCl to precipitate the pure hydrochloride salt.

synthesis_workflow start Start Materials: - Bromobenzene - Magnesium - N-Boc-4-aminocyclohexanone grignard Step 1: Form Phenylmagnesium Bromide (Anhydrous THF, N2 atm) start->grignard addition Step 2: Nucleophilic Addition (Add Ketone at 0°C) grignard->addition workup Step 3: Aqueous Workup (Quench with sat. NH4Cl) addition->workup deprotection Step 4: Boc Deprotection (TFA or HCl in Dioxane) workup->deprotection purification Step 5: Purification (Chromatography or Salt Crystallization) deprotection->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis.

References

  • Xu, B., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Rioz-Martínez, A., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

  • Vaia. (n.d.). Problem 38 How would you synthesize the following. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Vaia. (n.d.). Outline a synthesis of 1-phenylcyclohexene from benzene and cyclohexene. Retrieved from [Link]

  • Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2021). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-amino-4-phenylCyclohexanone, min 97%, 1 gram. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • PubChem. (n.d.). 4-Amino-1-(2-phenylcyclopropyl)cyclohexan-1-ol. Retrieved from [Link]

  • MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • PubMed. (2010). De novo synthesis of polyhydroxyl aminocyclohexanes. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

  • ScienceDirect. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • The Ohio State University. (2021). Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase. Retrieved from [Link]

  • University of Glasgow. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Retrieved from [Link]

Sources

Common impurities in 4-Amino-1-phenylcyclohexan-1-ol synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurities & Purification Protocols

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for 4-amino-1-phenylcyclohexan-1-ol . This scaffold is a critical intermediate in the synthesis of central nervous system (CNS) active agents.

The synthesis typically involves the nucleophilic addition of a phenyl metallode (Grignard or Organolithium) to a protected 4-aminocyclohexanone. Users frequently report three primary impurity classes:

  • Diastereomeric Impurities: The cis vs. trans isomer ratio (geometric isomers).

  • Dehydration Products: The formation of endocyclic alkenes (elimination).

  • Organometallic Byproducts: Biphenyls and unreacted starting materials.

This guide provides mechanistic insights and validated removal protocols.

Module 1: The Diastereomer Dilemma (Cis/Trans Separation)

The Issue: The Grignard addition of Phenylmagnesium bromide (PhMgBr) to 4-aminocyclohexanone (usually N-protected) is stereoselective but not stereospecific. You will almost always obtain a mixture of diastereomers.

Mechanism of Impurity Formation

The nucleophile (PhMgBr) can approach the carbonyl carbon from two trajectories:

  • Axial Attack: Approaches parallel to the axial hydrogens. This is sterically hindered but leads to the Equatorial Alcohol .

  • Equatorial Attack: Approaches from the "side" of the ring. This leads to the Axial Alcohol .

Due to the steric bulk of the phenyl group and the conformational anchoring of the 4-amino group (typically in the equatorial position to minimize 1,3-diaxial interactions), the reaction produces a mix.

Data: Typical Isomer Ratios
NucleophileSolventTemperatureMajor Product (Config)Typical Ratio (Target:Impurity)
PhMgBr THF0°C to RTEquatorial OH (Trans)60:40
PhLi Et₂O-78°CAxial OH (Cis)80:20
PhCeCl₂ THF-78°CAxial OH (Cis*)>90:10

*Note: "Trans" here typically refers to the relationship between the C1-OH and C4-N groups being on opposite sides of the ring plane.

Protocol: Diastereomer Separation via Recrystallization

If chromatography is not feasible for scale-up, use solubility differences.

  • Crude Isolation: Isolate the crude reaction mixture as a solid or thick oil after workup.

  • Solvent Selection: The trans-isomer (Equatorial OH) is generally more soluble in polar aprotic solvents than the cis-isomer due to better hydrogen bonding accessibility.

  • Procedure:

    • Dissolve crude solid in minimal boiling Toluene or Ethyl Acetate/Hexane (1:3) .

    • Allow to cool slowly to RT, then to 4°C.

    • Filter: The precipitate is usually enriched in the Cis-isomer (Axial OH).

    • Filtrate: Contains the Trans-isomer and non-polar impurities.

Module 2: Dehydration (The "Alkene" Impurity)

The Issue: Users often see a new set of peaks in the alkene region (5.8–6.2 ppm in ¹H NMR) after acidic workup. This is 4-amino-1-phenylcyclohex-1-ene .

Troubleshooting Guide

Q: Why is my alcohol dehydrating? A: Tertiary benzylic alcohols are extremely prone to E1 elimination . The carbocation intermediate formed at C1 is stabilized by the phenyl ring. Even mild acids (like 1M HCl) or heat during rotary evaporation can trigger this.

DehydrationPathway Start Target Alcohol (Tertiary Benzylic) Acid Acidic Workup (H+) Start->Acid Protonation Cation Carbocation Intermediate Acid->Cation -H2O Product Impurity: 1-Phenylcyclohexene Cation->Product -H+ (Elimination)

Caption: Acid-catalyzed E1 elimination pathway converting the target alcohol into the alkene impurity.

Prevention Protocol
  • Quench Cold: Quench the Grignard reaction with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. Do NOT use HCl or H₂SO₄.

  • Control pH: Ensure the aqueous layer pH does not drop below 4.

  • Temperature Limit: Do not heat the crude material above 40°C during solvent removal.

Module 3: Organometallic Byproducts (Biphenyl)

The Issue: Presence of a white, flaky solid that is not the product. NMR shows aromatic protons but no aliphatic cyclohexyl signals. This is Biphenyl , formed by the homocoupling of the Grignard reagent.

Removal Protocol: Biphenyl is highly lipophilic (LogP ~ 4.0). The target amino-alcohol is basic.

  • Acid/Base Extraction (The "Self-Validating" Step):

    • Dissolve crude mix in Ethyl Acetate .

    • Extract with 1M Aqueous Citric Acid (Gentler than HCl).

    • Validation: The amino-alcohol moves to the Aqueous Layer (protonated). The Biphenyl remains in the Organic Layer .

    • Discard the Organic Layer.

    • Basify the Aqueous Layer (pH 10) with NaOH.

    • Extract back into fresh Ethyl Acetate.

    • Result: Biphenyl-free product.[1]

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. What is wrong?

  • Diagnosis: This usually indicates residual solvent (THF) or the presence of the N-protecting group preventing crystal lattice formation.

  • Fix: Triturate the oil with cold Diethyl Ether or Pentane . Scratch the flask walls with a glass rod to induce nucleation. If the amine is still protected (e.g., N-Benzyl), you may need to deprotect it to obtain a crystalline solid (the free amine or its HCl salt crystallizes better).

Q2: Can I separate the isomers using Flash Chromatography?

  • Answer: Yes, but it is difficult on standard Silica.

  • Recommendation: Use Amine-functionalized Silica to prevent tailing of the amino group.

  • Mobile Phase: A gradient of DCM:Methanol:NH₄OH (90:10:1) is typically required. The cis and trans isomers will have slightly different Rf values (typically

    
    ).
    

Q3: The Grignard reaction stalled. I recovered starting ketone.

  • Cause: Enolization.[1] The 4-aminocyclohexanone has alpha-protons. If the Grignard reagent acts as a base rather than a nucleophile, it will deprotonate the ketone, forming an enolate. Upon workup, this reverts to the starting ketone.

  • Fix: Use Cerium(III) Chloride (CeCl₃) . Pre-stirring anhydrous CeCl₃ with the ketone before adding the Grignard reagent (Luche-type conditions) suppresses enolization and promotes nucleophilic addition [1].

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters , 25(38), 4233-4236. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 9: Nucleophilic addition to the carbonyl group). Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on cyclohexanone addition stereoselectivity). Link

Sources

Validation & Comparative

Comparative analysis of the biological activity of cis- and trans-4-Amino-1-phenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the cis- and trans- isomers of 4-Amino-1-phenylcyclohexan-1-ol. This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the molecule's role as a pharmacophore in arylcyclohexylamine synthesis and its specific activity as a Phencyclidine (PCP) metabolite.

Executive Summary

This compound is a critical disubstituted cyclohexane scaffold serving two primary roles in drug development: as a bioactive metabolite of the dissociative anesthetic Phencyclidine (PCP) and as a versatile synthon for the synthesis of novel NMDA receptor antagonists and sigma receptor ligands.

The biological activity and synthetic utility of this molecule are strictly governed by its stereochemistry. The 1,4-substitution pattern creates two diastereomers—cis and trans—defined by the relative spatial arrangement of the hydroxyl group at C1 and the amino group at C4.

  • Biological Relevance: The trans-isomer (relative to the phenyl group) typically exhibits higher affinity for the PCP binding site on the NMDA receptor compared to the cis-isomer.

  • Synthetic Relevance: These isomers are key intermediates for "4-substituted" arylcyclohexylamines, a class distinct from the classic "1-substituted" (PCP/Ketamine) class, offering a unique toxicity/efficacy profile.

Chemical Identity & Stereochemistry

Defining the stereochemistry is paramount, as nomenclature can vary based on whether the Phenyl or Hydroxyl group is prioritized.

Featurecis-4-Amino-1-phenylcyclohexan-1-oltrans-4-Amino-1-phenylcyclohexan-1-ol
Configuration Hydroxyl (OH) and Amine (NH₂) are on the same side (syn).Hydroxyl (OH) and Amine (NH₂) are on opposite sides (anti).
Conformation Often adopts a chair conformation where the bulky Phenyl and Amine groups seek equatorial positions, forcing the OH to be axial (or vice-versa depending on solvent).Typically allows both bulky groups (Phenyl and Amine) to be equatorial, or one equatorial/one axial depending on H-bonding.
Polarity Generally more polar due to intramolecular H-bonding potential between syn-OH and NH₂.Less polar ; substituents are distal, reducing intramolecular interaction.
NMR Signature H1/H3 coupling constants often indicate syn-diequatorial or axial-equatorial relationships.Distinct coupling constants reflecting the anti-relationship.
CAS RN 51171-78-9 (Generic/Mix)Specific isomer CAS often varies by salt form.

Note on Nomenclature: In this guide, cis and trans refer to the relationship between the Hydroxyl (C1) and Amino (C4) groups unless otherwise noted.

Biological Activity Profile

NMDA Receptor Affinity (PCP Site)

The primary biological target for this compound is the PCP binding site within the ion channel of the NMDA receptor.

  • Mechanism: Non-competitive antagonism. The molecule binds within the channel pore, blocking Ca²⁺ influx.

  • Isomer Potency:

    • trans-Isomer: Research indicates this isomer retains higher affinity for the NMDA receptor channel. The spatial arrangement allows the phenyl ring to interact with hydrophobic pockets while the amine mimics the distal nitrogen of the piperidine ring in PCP.

    • cis-Isomer: Shows reduced affinity, likely due to steric clashes or an inability to adopt the active conformation required for deep channel binding.

  • Metabolic Context: This molecule is a Phase I metabolite of PCP. The piperidine ring of PCP is oxidatively cleaved to a primary amine (1-phenylcyclohexylamine), which is subsequently hydroxylated at the C4 position.

    • Clinical Implication: The accumulation of these hydroxy-amino metabolites contributes to the prolonged "dissociative" effects and potential neurotoxicity observed in chronic PCP abuse.

Sigma Receptor & DAT Activity

Unlike the parent PCP, the primary amine functionality significantly alters the binding profile for secondary targets:

  • Sigma Receptors (σ1/σ2): The 4-amino scaffold shows moderate affinity. The cis-isomer often favors sigma receptor binding over NMDA binding, a trend seen in similar 4-substituted cyclohexylamines.

  • Dopamine Transporter (DAT): Weak inhibition compared to PCP. The loss of the tertiary amine (piperidine) reduces lipophilicity and DAT affinity.

Comparative Efficacy Data (In Vivo Extrapolation)

Based on murine rotarod assays (ataxia) and seizure threshold models for related 4-hydroxy-PCP analogs:

Endpointtrans-Isomercis-IsomerReference Standard (PCP)
Ataxia (ED₅₀) Moderate ActivityLow ActivityHigh Activity
Convulsant Potential ModerateLowHigh
Duration of Action Short (Rapid conjugation/excretion)ShortLong

Synthesis & Separation Methodologies

Traditional chemical synthesis yields a diastereomeric mixture (approx. 1:1 to 3:1). Modern biocatalytic methods allow for stereoselective synthesis.

Chemical Synthesis (Grignard + Reductive Amination)
  • Precursor: 1,4-Cyclohexanedione monoethylene acetal.[1]

  • Step 1: Grignard reaction with Phenylmagnesium bromide (

    
    ) 
    
    
    
    4-hydroxy-4-phenylcyclohexanone ketal.
  • Step 2: Deprotection (Acid hydrolysis)

    
     4-hydroxy-4-phenylcyclohexanone.
    
  • Step 3: Reductive Amination with Ammonium Acetate (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ).
  • Result: Mixture of cis and trans isomers.[2][3][4][5][6][7][8][9]

Protocol: Biocatalytic Stereoselective Synthesis

This protocol uses Amine Transaminases (ATAs) to selectively generate the desired isomer from the ketone precursor with >95% purity.[1]

Reagents:

  • Substrate: 4-Hydroxy-4-phenylcyclohexanone (50 mM).

  • Enzyme: Chromobacterium violaceum Amine Transaminase (Cv-ATA) (for cis-selective) or Arthrobacter sp. ATA (for trans-selective).[2]

  • Amine Donor: (S)-1-Phenylethylamine ((S)-PEA) or Isopropylamine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Solvent System: Two-phase system (Isooctane/Water) to handle the hydrophobic substrate.

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mM substrate in isooctane containing 50 mM Brij® C10 (surfactant).[10]

  • Initiation: Add aqueous buffer (HEPES pH 8.2) containing the ATA enzyme (2.8 U/mL) and PLP.

  • Incubation: Shake at 37°C for 24 hours. The biphasic system protects the enzyme while allowing the hydrophobic substrate to react at the interface.

  • Extraction: Centrifuge to separate phases. Extract the aqueous phase with Ethyl Acetate (3x).

  • Purification: Evaporate solvent. The product is obtained as a yellowish oil (Yield ~95%).[10]

  • Analysis: Verify stereochemistry via ¹H-NMR (DMSO-d₆).

    • cis-isomer signal: H1 proton appears as a specific multiplet at

      
       2.64-2.70 ppm.[1]
      
Separation of Isomers (HPLC)

If chemical synthesis is used, isomers must be separated.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (5% to 95% ACN).

  • Detection: UV at 210 nm (Amine absorption) or 254 nm (Phenyl).

  • Elution Order: typically the more polar cis-isomer elutes first, followed by the trans-isomer.

Pathway Visualization

Metabolic & Synthetic Pathways

The following diagram illustrates the metabolic origin of the molecule from PCP and its synthetic route via biocatalysis.

G PCP Phencyclidine (PCP) (Parent Drug) Int1 1-Phenylcyclohexylamine (Intermediate) PCP->Int1 N-dealkylation (CYP450) Target This compound (Target Molecule) Int1->Target C4-Hydroxylation Cis cis-Isomer (Syn OH/NH2) Target->Cis Cv-ATA Enzyme Trans trans-Isomer (Anti OH/NH2) Target->Trans Arthrobacter ATA Ketone 4-Hydroxy-4-phenylcyclohexanone (Synthetic Precursor) Ketone->Target Biocatalytic Transamination

Figure 1: Metabolic origin (dashed) and biocatalytic synthesis (solid) of this compound isomers.

References

  • Biocatalytic Synthesis: Corrado, I., et al. (2020).[1][10] Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates. ChemRxiv.

  • Metabolic Pathway & Activity: Holsztynska, E. J., & Domino, E. F. (1986). Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol. Journal of Analytical Toxicology. (Note: This reference characterizes the closely related N-piperidinyl analog, establishing the stereochemical activity trends for this scaffold).

  • General Synthesis of Aminocyclohexanols: Borges, K. B., et al. (2009). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 14(10), 4263-4274.

  • Lodge, D., et al. (1987). Excitatory Amino Acids in Health and Disease. Wiley & Sons.

Sources

A Comparative Guide to the Confirmation of Absolute Configuration for Chiral 4-Amino-1-phenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. The spatial arrangement of atoms can dramatically influence a compound's pharmacological and toxicological properties. This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute configuration of chiral 4-Amino-1-phenylcyclohexan-1-ol, a key structural motif in various pharmacologically active compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

The Challenge of Stereochemistry in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, precise stereochemical control and confirmation are paramount. This compound possesses two chiral centers, leading to the possibility of four stereoisomers. This guide will focus on the definitive assignment of the absolute configuration of a single enantiomer.

A Comparative Analysis of Key Techniques

Several powerful techniques are at the disposal of scientists to determine the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, available instrumentation, and the desired level of certainty. Here, we compare the most relevant and robust methods: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Table 1: Comparison of Techniques for Absolute Configuration Determination
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Direct determination of the three-dimensional arrangement of atoms in a crystal lattice.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5]Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals for the enantiomers.[6][7][8]
Sample Requirements High-quality single crystal.[9]5-15 mg of recoverable sample in solution (e.g., CDCl3).[4]~5 mg of sample per diastereomer formation.[7][8]
Experimental Time Days to weeks (including crystallization).Hours for spectral acquisition.[10]4-6 hours of active effort over 1-2 days.[7][8]
Confidence Level Unambiguous and definitive, considered the "gold standard".[9]High, especially when coupled with quantum chemical calculations.[3][10]High, but relies on the correctness of the empirical model.[6]
Key Advantages Provides the complete 3D structure.Applicable to samples in solution, including oils and non-crystalline materials.[4]Relatively accessible instrumentation (NMR).
Key Limitations Difficulty in obtaining suitable crystals.[11][12]Requires computational calculations for interpretation; conformationally flexible molecules can be challenging.[10]Requires chemical derivatization, which may not be straightforward for all molecules.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This method provides a direct and unambiguous determination of the absolute configuration.[11][2][9]

Workflow for SC-XRD

SC-XRD Workflow cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Determination A Dissolve enantiomerically pure This compound in a suitable solvent system B Slow evaporation, vapor diffusion, or solvent layering to grow single crystals A->B Induce Supersaturation C Mount a suitable crystal on the diffractometer B->C Select Crystal D Collect diffraction data using a Mo or Cu X-ray source C->D X-ray Irradiation E Solve the crystal structure using direct methods or Patterson synthesis D->E Process Data F Refine the structural model against the experimental data E->F Iterative Refinement G Determine the absolute configuration using anomalous dispersion effects (Flack parameter) F->G Finalize Structure

Caption: Workflow for absolute configuration determination by SC-XRD.

  • Crystallization:

    • Dissolve the enantiomerically pure this compound in a variety of solvent systems (e.g., methanol/ether, ethanol/hexane, acetone/water) at a concentration near saturation.

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques to promote the growth of single crystals of suitable quality for X-ray diffraction.

  • Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data, ensuring adequate resolution and redundancy.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other appropriate techniques to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering effects of the atoms in the crystal.[1] The Flack parameter is a key indicator; a value close to 0 for a given configuration confirms its correctness.[13]

Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][4][5]

Workflow for VCD Analysis

VCD Workflow cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison and Assignment A Dissolve enantiomerically pure sample in an appropriate solvent (e.g., CDCl3) B Acquire the experimental VCD and IR spectra A->B Spectrometer F Compare the experimental VCD spectrum with the calculated spectrum B->F C Perform conformational search for one enantiomer (e.g., (1R,4R)-4-Amino-1-phenylcyclohexan-1-ol) D Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT C->D Quantum Chemistry Software E Generate the Boltzmann-averaged theoretical VCD spectrum D->E Statistical Weighting E->F G Assign the absolute configuration based on the best match F->G Correlation

Caption: Workflow for absolute configuration determination by VCD.

  • Experimental Measurement:

    • Dissolve approximately 5-15 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl3) to a concentration of about 0.1 M.[3]

    • Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[10]

  • Computational Modeling:

    • Perform a thorough conformational search for one of the possible enantiomers (e.g., (1R,4R)-4-Amino-1-phenylcyclohexan-1-ol) using molecular mechanics or other suitable methods.

    • For the lowest energy conformers, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).[3][5] This will yield the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.[10]

Protocol 3: Modified Mosher's Method (NMR Spectroscopy)

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[6][7][8]

Workflow for Mosher's Method

Mosher's Method Workflow cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Data Analysis and Assignment A React the chiral alcohol with (R)-MTPA-Cl to form the (S)-Mosher's ester C Acquire 1H NMR spectra for both diastereomeric esters A->C B React the chiral alcohol with (S)-MTPA-Cl to form the (R)-Mosher's ester B->C D Assign the proton signals for each ester C->D 2D NMR (COSY, HSQC) E Calculate the chemical shift differences (Δδ = δS - δR) D->E Tabulate δ values F Apply the Mosher's model to determine the absolute configuration E->F Conformational Analysis

Caption: Workflow for absolute configuration determination by Mosher's method.

  • Derivatization:

    • In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding diastereomeric Mosher's esters. The amino group should be protected (e.g., as a Boc carbamate) prior to this reaction to ensure selective esterification of the hydroxyl group.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters in the same solvent (e.g., CDCl₃).

    • Carefully assign all relevant proton signals for both diastereomers. Two-dimensional NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.

  • Data Analysis and Assignment:

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).[14]

    • According to the Mosher's model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By analyzing the sign of the Δδ values for the protons of the cyclohexyl ring, the absolute configuration of the stereogenic center bearing the hydroxyl group can be determined.

Conclusion

The determination of the absolute configuration of chiral molecules like this compound is a non-trivial but essential task in modern chemistry and drug development. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck.[11][12] Vibrational circular dichroism offers a powerful alternative for samples in solution, providing a high level of confidence when combined with theoretical calculations.[4][10] NMR-based methods, such as the Mosher's method, provide a more accessible approach that can be performed with standard laboratory instrumentation. The choice of the most appropriate technique will depend on the specific circumstances of the research, including the physical properties of the compound, available resources, and the required level of certainty. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to confidently and accurately assign the absolute configuration of their target molecules.

References

  • Absolute configuration. (2023, December 27). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Polavarapu, P. L., & Frelek, J. (2009). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 21(1E), 1-6. [Link]

  • Almeida, B., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In D. J. Protocols, Methods in Molecular Biology (Vol. 1055, pp. 149-162). Humana Press. [Link]

  • Determination of absolute configuration. (2024, February 19). Pure Chemistry. Retrieved February 10, 2026, from [Link]

  • Wenzel, T. J., & Chiral, B. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Almeida, B., & White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • Biotools, Inc. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved February 10, 2026, from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

  • Uccello-Barretta, G., et al. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(11), 3328. [Link]

  • Otol, C. N., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Singh, V. K., & Kumar, A. (2015). Some new protocols for the assignment of absolute configuration by NMR spectroscopy using chiral solvating agents and CDAs. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Pescitelli, G., & Bruhn, T. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods (pp. 367-427). Elsevier.
  • Gable, K. (n.d.). Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University. Retrieved February 10, 2026, from [Link]

  • Budinská, A., et al. (2015). Determination of absolute configuration in chiral solvents with nuclear magnetic resonance. A combined molecular dynamics/quantum chemical study. The Journal of Physical Chemistry A, 119(23), 6126-6135. [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry, 12(19), 2915-2924. [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. Retrieved February 10, 2026, from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Vibrational circular dichroism. (2023, October 28). In Wikipedia. Retrieved February 10, 2026, from [Link]

Sources

Comparative Guide: Efficacy of 4-Amino-1-phenylcyclohexan-1-ol Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Core Directive

The 4-Amino-1-phenylcyclohexan-1-ol scaffold represents a "privileged structure" in neuropharmacology. While historically associated with NMDA receptor antagonism (resembling metabolites of phencyclidine) and opioid modulation (tramadol fragments), its utility as a scaffold for enzyme inhibition —specifically targeting Acetylcholinesterase (AChE) and


-Secretase 1 (BACE1) —has emerged as a critical avenue for Alzheimer’s Disease (AD) therapeutics.

This guide moves beyond the generic "analgesic" profile of cyclohexanols to strictly compare their efficacy as enzyme inhibitors. We categorize the analogs into three distinct generations based on substitution patterns that dictate their enzymatic target selectivity:

  • Generation I (The Core Scaffold): cis/trans-4-amino-1-phenylcyclohexan-1-ol (Baseline metabolic stability, weak inhibition).

  • Generation II (Carbamate Derivatives): Targeted AChE/BChE inhibitors (pseudo-irreversible).

  • Generation III (Amidine/Peptidomimetic Hybrids): BACE1 Aspartyl protease inhibitors.

Part 2: Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) trends from key medicinal chemistry campaigns (e.g., Rampa et al., Lednicer et al.).

Table 1: Enzyme Inhibition Profile of Analog Classes
Analog ClassPrimary Enzyme TargetMechanism of ActionIC

/

Range
Selectivity ProfileBlood-Brain Barrier (BBB) Permeability
Gen I: Unsubstituted (cis-4-amino-1-phenylcyclohexan-1-ol)Non-Specific (Weak AChE/MAO)Low-affinity competitive inhibition at anionic site.

M Range
(>50

M)
Poor.High off-target affinity for NMDA/NET.High
Gen II: N-Carbamoylated (e.g., Arylcarbamoyloxy derivatives)AChE & BChE Pseudo-irreversible .Carbamoylation of Ser200 (catalytic triad).nM Range (0.3 – 15 nM)High. Tunable AChE/BChE ratio based on N-alkyl chain length.Moderate to High
Gen III: Amidine-Linked (e.g., Cyclic amidine derivatives)BACE1 Transition-state mimic. Interacts with Asp32/Asp228 dyad.Low

M - nM
(50 nM - 2

M)
Moderate. Must avoid Cathepsin D inhibition.Low to Moderate (Polarity issues)
Comparative Analysis of Efficacy
  • The Stereochemical Switch (Gen I):

    • The cis-isomer (amino and hydroxyl groups on the same side) generally exhibits higher affinity for the cholinergic anionic site than the trans-isomer. However, without functionalization, the "naked" scaffold functions more as a receptor ligand (NMDA) than a potent enzyme inhibitor. It serves as the control in inhibition assays.

  • The Carbamate Powerhouse (Gen II):

    • When the C1-hydroxyl or the N4-amino group is derivatized with a carbamate moiety (resembling Rivastigmine), efficacy jumps 1000-fold. The phenyl ring provides

      
       stacking interactions with the Trp279 residue in the AChE peripheral anionic site (PAS), while the carbamate moiety covalently modifies the active site serine.
      
    • Critical Insight: Bulky substituents on the phenyl ring (e.g., 3-methoxy) often shift selectivity towards Butyrylcholinesterase (BChE) , which is desirable for late-stage AD treatment.

  • The BACE1 Challenge (Gen III):

    • Adapting this scaffold for BACE1 requires replacing the basic amine with a guanidine or amidine motif to engage the catalytic aspartates. While potent, these analogs often suffer from poor membrane permeability compared to the lipophilic Gen I and II analogs.

Part 3: Mechanistic Visualization (SAR Pathways)

The following diagram illustrates how the core scaffold is chemically modified to target distinct enzymatic pathways.

SAR_Pathway Core Core Scaffold This compound AChE_Mod Modification: N-Carbamoylation Core->AChE_Mod Derivatization A BACE_Mod Modification: Amidine/Guanidine Fusion Core->BACE_Mod Derivatization B NMDA_Mod No Modification (Metabolite Form) Core->NMDA_Mod Native State AChE_Target Target: Acetylcholinesterase (AChE) AChE_Mod->AChE_Target High Affinity AChE_Mech Mechanism: Ser200 Carbamoylation (Pseudo-irreversible) AChE_Target->AChE_Mech BACE_Target Target: Beta-Secretase 1 (BACE1) BACE_Mod->BACE_Target Moderate Affinity BACE_Mech Mechanism: Asp32/Asp228 Interaction (Transition State Mimic) BACE_Target->BACE_Mech NMDA_Target Off-Target: NMDA Receptor (Side Effect Risk) NMDA_Mod->NMDA_Target High Affinity

Figure 1: Divergent SAR pathways for the this compound scaffold. The "Native State" poses off-target risks, necessitating specific derivatization for enzyme selectivity.

Part 4: Experimental Protocol (Self-Validating)

To objectively compare the efficacy of Gen I vs. Gen II analogs, the Modified Ellman’s Assay is the gold standard. This protocol includes specific "internal checks" to ensure the scaffold's amine group does not interfere with the colorimetric readout (a common false positive source).

Protocol: Kinetic Determination of AChE Inhibition (IC )

Objective: Determine the inhibitory potency of this compound analogs against electric eel AChE.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final)

  • Enzyme: Acetylcholinesterase (Type VI-S, lyophilized powder)

  • Test Compounds: Gen I and Gen II analogs (dissolved in DMSO, final concentration <1%).

Workflow:

  • Preparation (The Zero-Check):

    • Prepare a "Blank" well containing Buffer + DTNB + Test Compound (No Enzyme, No Substrate).

    • Validation Step: Measure Absorbance at 412 nm. If OD > 0.05, the amine group of your analog is reacting with DTNB (false positive). You must use a subtraction blank for all readings.

  • Incubation:

    • Mix: 160

      
      L Buffer + 20 
      
      
      
      L Enzyme solution + 10
      
      
      L Test Compound (varying concentrations:
      
      
      to
      
      
      M).
    • Incubate at 25°C for 15 minutes . (Note: For carbamates, extend to 30 mins to allow carbamoylation).

  • Reaction Initiation:

    • Add 10

      
      L of DTNB/ATCh mixture.
      
  • Kinetic Measurement:

    • Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the slope (

      
      Abs/min) of the linear portion.
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC

      
       using non-linear regression.
      

Interpretation:

  • Gen I (Parent): Expect IC

    
     > 50 
    
    
    
    M. Shallow inhibition curve indicates weak, reversible binding.
  • Gen II (Carbamate): Expect IC

    
     < 50 nM. Steep inhibition curve. Time-dependency check: Pre-incubating for 60 mins should lower the IC
    
    
    
    significantly compared to 5 mins (hallmark of pseudo-irreversible inhibition).

Part 5: References

  • Rampa, A., et al. (1998). "Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives."[1] Journal of Medicinal Chemistry, 41(21), 3976-3986.

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring."[1][2] Journal of Medicinal Chemistry, 23(4), 424-430.[2]

  • Mao, F., et al. (2021). "Chemical structure-related drug-like criteria of global approved drugs." Molecules, 26(19), 5891. (Context on scaffold privileges).

  • Ghosh, A. K., et al. (2012). "BACE1 inhibitors for the treatment of Alzheimer's disease." Journal of Neurochemistry, 120(s1), 71-83. (Context on aspartyl protease inhibition requirements).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

Sources

Safety Operating Guide

Definitive Disposal Protocol for 4-Amino-1-phenylcyclohexan-1-ol: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a functioning laboratory. The proper disposal of any chemical is the final, critical step in its lifecycle, ensuring the safety of personnel and the protection of our environment. This document provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-1-phenylcyclohexan-1-ol, a compound whose disposal requires careful consideration due to its chemical functionalities.

This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific integrity. We will delve into the causality behind each procedural step, ensuring that your team can execute this protocol with confidence and understanding.

Hazard Characterization and Risk Profile

Understanding the "why" begins with a clear-eyed assessment of the potential hazards. The structure of this compound incorporates an amino group and a hydroxyl group on a phenyl-substituted cyclohexane ring.

  • Amine Functionality : The primary amine group imparts a basic pH and is the primary driver of its corrosive potential. Data for the analogous compound 4-Aminocyclohexanol indicates a GHS classification for causing severe skin burns and eye damage (H314).[1] We must therefore operate under the assumption that this compound is corrosive.

  • Aquatic Toxicity : Aromatic amines and cyclic alcohols can be harmful to aquatic ecosystems. GHS data for 4-Aminocyclohexanol also indicates it is "Toxic to aquatic life with long lasting effects" (H411).[1] This classification strictly prohibits disposal via the sanitary sewer system.

  • General Toxicity : While specific data is absent, related compounds like 1-Phenylcyclohexanol are classified as harmful if swallowed (H302), causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[2]

Based on this analysis, all waste containing this compound must be treated as corrosive, environmentally hazardous, and potentially toxic hazardous waste .

Personnel Protection and Handling

Before handling any waste materials, the establishment of a robust personal protective equipment (PPE) protocol is non-negotiable. This is a self-validating system: correct PPE protects the researcher, which in turn ensures the safe and proper execution of the disposal protocol.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes of the potentially corrosive material, which can cause serious eye damage.[2]
Hand Protection Nitrile or neoprene gloves (minimum thickness of 4-8 mil). Check manufacturer's compatibility charts. Always inspect gloves before use.Provides a chemical barrier against skin contact. The amine group suggests a high potential for causing severe skin burns.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Prevents incidental contact with skin on the arms and body. Ensures no skin is exposed between the lab coat and lower garments.
Respiratory Protection Not typically required for small-scale transfers in a well-ventilated area or chemical fume hood.Prudent handling in a fume hood should prevent inhalation of vapors or aerosols. If large quantities are being handled or ventilation is poor, consult your EHS office.

Waste Segregation and Containment Protocol

The principle of causality is paramount in waste segregation. Mixing incompatible waste streams can trigger dangerous chemical reactions. Therefore, the segregation of this compound waste is a critical control point.

Step-by-Step Segregation and Collection:

  • Designate a Waste Stream : Establish a dedicated hazardous waste container for this compound and materials contaminated with it. This waste falls under the category of Non-Halogenated Organic Amine Waste .

  • Select an Appropriate Container :

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.

    • Ensure the container is clean, dry, and in good condition.

    • For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling : Immediately upon designating the container, affix a "HAZARDOUS WASTE" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The associated hazards: Corrosive, Environmental Hazard, Toxic .

    • The date accumulation started.

  • Incompatibility Management : This is a critical safety step. Store this waste container away from:

    • Acids and Acid Anhydrides : The amine group will undergo a strong exothermic neutralization reaction.

    • Strong Oxidizing Agents (e.g., peroxides, permanganates, nitrates): These can react violently with the amine and alcohol functional groups.

    • Aldehydes and Ketones : Amines can react to form imines, which may be an unforeseen reaction in a waste container.

  • Accumulation of Waste :

    • Solid Waste : Collect pure, unused compound, or grossly contaminated items (e.g., weighing paper, gloves) in the designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in the designated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated solvents).

    • Sharps : Any needles or sharp implements contaminated with the compound must be placed in a designated sharps container and managed as hazardous waste.

Disposal Pathway and Logistics

Disposal of this compound waste must adhere to institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[3][4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the compliant disposal of this chemical waste.

G Disposal Decision Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional EHS Procedures cluster_2 Final Disposition Start Waste Generation (e.g., unused solid, reaction quench) Assess Assess Waste Type (Solid, Liquid, Sharps) Start->Assess Segregate Segregate into Dedicated 'Organic Amine Waste' Stream Assess->Segregate Container Select & Label Compliant HDPE or Glass Container Segregate->Container Store Store in Satellite Accumulation Area Away from Incompatibles Container->Store Request Request Waste Pickup (via EHS portal/form) Store->Request Transport EHS Personnel Collect Waste Request->Transport Consolidate Consolidation at Central Facility Transport->Consolidate Vendor Transfer to Licensed Hazardous Waste Vendor Consolidate->Vendor Incinerate High-Temperature Incineration Vendor->Incinerate

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-phenylcyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-1-phenylcyclohexan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.